Sdh-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19F2N3O2 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H19F2N3O2/c1-3-4-9-23-13-8-6-5-7-12(13)19-16(22)11-10-21(2)20-14(11)15(17)18/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,22) |
InChI Key |
KORACUDXWQRKRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of Succinate Dehydrogenase Inhibitors (SDHIs)
Based on the conducted search, there is no publicly available scientific literature or data specifically detailing a molecule named Sdh-IN-5 . The search results provide extensive information on the general class of compounds known as Succinate Dehydrogenase Inhibitors (SDHIs), but "this compound" is not mentioned among them.
Therefore, this guide will provide an in-depth overview of the mechanism of action of Succinate Dehydrogenase Inhibitors (SDHIs) as a class of compounds, drawing on the general principles and specific examples found in scientific literature. This will serve as a representative technical guide for researchers, scientists, and drug development professionals interested in this class of inhibitors.
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, is a crucial enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain.[1][3]
SDHIs are a class of compounds that exert their effects by inhibiting the activity of this enzyme. The primary mechanism of action of SDHIs is the disruption of cellular respiration and energy production.[2][3] By binding to the SDH enzyme complex, SDHIs block the transfer of electrons from succinate to ubiquinone.[3][4] This inhibition leads to a cascade of downstream cellular effects.
There are two main classes of SDHIs based on their binding site on the SDH complex:
-
Succinate-binding site inhibitors: These inhibitors compete with the natural substrate, succinate, for binding to the SDHA subunit of the complex.[4]
-
Ubiquinone-binding site inhibitors: This is the larger and more common class of SDHIs, which includes many agricultural fungicides.[1][4] These compounds bind to the ubiquinone (Qp) binding pocket within the SDHB, SDHC, and SDHD subunits, preventing the reduction of ubiquinone to ubiquinol.[4]
The inhibition of SDH activity by SDHIs leads to several key metabolic consequences:
-
Accumulation of Succinate: The blockage of succinate oxidation leads to an intracellular accumulation of succinate.
-
Inhibition of the TCA Cycle: The disruption of a key step in the TCA cycle leads to a decrease in the production of reducing equivalents (FADH2 and NADH) and affects the overall flux of the cycle.[3] One study on five different SDHIs found that they all inhibited succinate dehydrogenase and isocitrate dehydrogenase activities, leading to a decrease in the TCA cycle and an increase in citric acid content.[3]
-
Impaired Mitochondrial Respiration: By blocking electron flow at Complex II, SDHIs significantly impair the mitochondrial respiratory chain, leading to reduced ATP synthesis.[2][3] A study showed that five SDHIs decreased NADH and ATP content in F. asiaticum.[3]
-
Increased NADH Dehydrogenase Activity: Interestingly, one study observed that while SDH activity was significantly lower after treatment with five SDHIs, the activity of NADH dehydrogenase (Complex I) was significantly higher than in the control group.[3]
Cellular Effects and Signaling Pathways
The metabolic perturbations caused by SDHIs can trigger various downstream cellular signaling pathways and effects, including:
-
Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.
-
Pseudo-hypoxia: The accumulation of succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] This creates a "pseudo-hypoxic" state even in the presence of normal oxygen levels, which can promote processes like angiogenesis.[4]
-
Antifungal Activity: Many SDHIs are potent fungicides used in agriculture.[2][5] They inhibit the respiration of pathogenic fungi, leading to the inhibition of mycelial growth and spore germination.[3]
-
Impact on Gene Expression: One study demonstrated that SDHIs inhibited the expression of the TRI5 gene, which is involved in the biosynthesis of mycotoxins in Fusarium asiaticum.[3]
Quantitative Data on SDHI Activity
While no data exists for "this compound", the following table summarizes inhibitory concentrations for other SDHI compounds mentioned in the literature. This data provides a reference for the potency of this class of inhibitors.
| Compound | Target/Organism | IC50 | EC50 | Reference |
| SDH-IN-1 (compound 4i) | Succinate Dehydrogenase | 4.53 µM | [5] | |
| SDH-IN-1 (compound 4i) | S. sclerotiorum | 0.14 mg/L | [5] | |
| Succinate dehydrogenase-IN-1 (Compound 34) | Succinate Dehydrogenase | 0.94 µM | [5] | |
| Succinate dehydrogenase-IN-1 (Compound 34) | Rhizoctonia solani | 0.04 µM | [5] | |
| Succinate dehydrogenase-IN-1 (Compound 34) | Sclerotinia sclerotiorum | 1.13 µM | [5] | |
| Succinate dehydrogenase-IN-1 (Compound 34) | Monilinia fructicola | 1.61 µM | [5] | |
| Succinate dehydrogenase-IN-1 (Compound 34) | Botrytis cinerea | 1.21 µM | [5] | |
| SDH-IN-9 (compound Ip) | Fusarium graminearum | 0.93 µg/mL | [5] | |
| Antifungal agent 125 (compound 4H) | Succinate Dehydrogenase | 3.59 µg/mL | [5] | |
| Cyclobutrifluram | F. fujikuroi | 0.025 µg/mL | [5] |
Experimental Protocols
1. Measurement of SDH and NADH Dehydrogenase Activity:
-
Principle: Spectrophotometric assays are commonly used to measure the activity of mitochondrial respiratory chain complexes.
-
General Protocol:
-
Isolate mitochondria from the target organism or cells.
-
For SDH activity, measure the reduction of an artificial electron acceptor like 2,6-dichlorophenol indophenol (DCPIP) in the presence of succinate. The rate of color change is proportional to enzyme activity.[3] One unit of activity can be defined as 1 nmol of DCPIP reduced per gram of tissue per minute.[3]
-
For NADH dehydrogenase activity, monitor the oxidation of NADH at a specific wavelength (e.g., 340 nm).[3] One unit of activity can be defined as the rate of decomposition of NADH.[3]
-
To test inhibitors, pre-incubate the mitochondrial preparation with the SDHI compound before adding the substrate.
-
2. Mycelial Growth and Spore Germination Inhibition Assays (for antifungal activity):
-
Principle: These assays assess the fungicidal or fungistatic effects of a compound.
-
General Protocol:
-
Prepare agar plates containing various concentrations of the SDHI.
-
For mycelial growth, place a plug of fungal mycelium in the center of the plate and measure the colony diameter after a specific incubation period.
-
For spore germination, spread a known concentration of fungal spores on the agar surface and count the percentage of germinated spores under a microscope after incubation.
-
The EC50 (half-maximal effective concentration) is then calculated.[3]
-
3. Measurement of ATP Content:
-
Principle: Luciferase-based assays are highly sensitive for quantifying ATP levels.
-
General Protocol:
-
Lyse the cells or fungal mycelia to release ATP.
-
Add a reagent containing luciferase and its substrate, luciferin.
-
In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Visualizations
Caption: Mechanism of action of Succinate Dehydrogenase Inhibitors (SDHIs).
Caption: Experimental workflow for characterizing SDHIs.
References
Sdh-IN-5 succinate dehydrogenase inhibition
An In-Depth Technical Guide to Succinate Dehydrogenase (SDH) Inhibition for Researchers and Drug Development Professionals
Abstract
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Its dual role in cellular metabolism makes it a compelling target for therapeutic intervention in a variety of diseases, including cancer and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the core principles of SDH inhibition, catering to researchers, scientists, and drug development professionals. It details the mechanisms of action of prominent SDH inhibitors, presents quantitative data for comparative analysis, and offers detailed protocols for key experimental assays. Furthermore, this guide utilizes visualizations to illustrate complex signaling pathways and experimental workflows, providing a thorough resource for the study of SDH inhibition.
Introduction to Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It is unique as it is the only enzyme that participates in both the TCA cycle and the ETC. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are passed through a series of iron-sulfur clusters within the SDH complex before being transferred to ubiquinone (Coenzyme Q) in the ETC. This process contributes to the generation of the proton gradient that drives ATP synthesis.
Inhibition of SDH disrupts these fundamental cellular processes, leading to a cascade of downstream effects. The accumulation of succinate, a key consequence of SDH inhibition, has been identified as an oncometabolite. It can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and promoting a pseudohypoxic state that can drive tumor growth and angiogenesis.[1][2][3][4] Furthermore, the disruption of electron flow through the ETC due to SDH inhibition can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[5][6][7]
Mechanisms of SDH Inhibition
SDH inhibitors can be broadly classified based on their binding site and mechanism of action. The two primary classes of inhibitors target either the succinate-binding site on the SDHA subunit or the ubiquinone-binding site within the complex.
-
Competitive Inhibitors (Succinate Binding Site): These inhibitors, such as malonate, are structurally similar to the endogenous substrate succinate. They bind to the active site of SDH but cannot be oxidized, thereby competitively inhibiting the enzyme.[8]
-
Ubiquinone-Binding Site Inhibitors: This class of inhibitors, which includes the potent inhibitor atpenin A5, binds to the ubiquinone reduction site of the SDH complex. This binding event blocks the transfer of electrons to coenzyme Q, effectively halting the flow of electrons from succinate into the ETC.[9]
-
Irreversible Inhibitors: Some inhibitors, like 3-nitropropionic acid (3-NPA), act as suicide inhibitors. They are processed by SDH, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[10]
Quantitative Data for SDH Inhibitors
The potency of SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values can vary depending on the specific inhibitor, the source of the enzyme (e.g., mammalian, fungal), and the assay conditions. The following table summarizes the inhibitory activities of several well-characterized SDH inhibitors.
| Inhibitor | Type of Inhibition | Target Site | IC50 | Ki | Organism/Source | Reference(s) |
| Atpenin A5 | Non-competitive/Ubiquinone antagonist | Ubiquinone-binding site | 3.7 - 10 nM | - | Mammalian mitochondria | [9][11][12][13] |
| 3-Nitropropionic Acid (3-NPA) | Irreversible (suicide inhibitor) | Succinate-binding site | - | - | Rat brain | [10][14] |
| Malonate | Competitive | Succinate-binding site | ~40 µM | - | Mammalian mitochondria | [8][15] |
| Carboxin | Ubiquinone antagonist | Ubiquinone-binding site | 1.1 µM | - | Bovine heart mitochondria | [12] |
| Thenoyltrifluoroacetone (TTFA) | Ubiquinone antagonist | Ubiquinone-binding site | 5.8 µM | - | Bovine heart mitochondria | [12] |
Signaling Pathways and Logical Relationships
The inhibition of SDH triggers a series of downstream signaling events. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SDH inhibition.
Succinate Dehydrogenase (SDH) Activity Assay (DCPIP-Based)
This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate solution (e.g., 1 M stock)
-
DCPIP solution (e.g., 2 mM stock in water)
-
Phenazine methosulfate (PMS) solution (e.g., 20 mM stock in water, prepare fresh and protect from light)
-
Isolated mitochondria or cell/tissue lysates
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing SDH Assay Buffer, succinate (final concentration e.g., 20 mM), and DCPIP (final concentration e.g., 50 µM).
-
Add isolated mitochondria or cell/tissue lysate to the wells of a 96-well plate.
-
To initiate the reaction, add PMS (final concentration e.g., 1 mM) to each well.
-
Immediately measure the absorbance at 600 nm at 37°C in kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 30-60 seconds.
-
The rate of decrease in absorbance at 600 nm is proportional to the SDH activity.
-
For inhibitor studies, pre-incubate the mitochondria/lysate with the inhibitor for a defined period before adding the reaction mixture.
Cellular Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) of live cells in real-time, providing insights into mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (typically from a Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.[16]
-
The following day, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C.[17]
-
Replace the cell culture medium with pre-warmed XF Assay Medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[16]
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports.[18]
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the corresponding changes in OCR.
-
Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Mitochondrial Membrane Potential Assay (TMRE-Based)
This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential. TMRE accumulates in active mitochondria with an intact membrane potential.
Materials:
-
TMRE stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure (for fluorescence microscopy):
-
Culture cells on glass-bottom dishes or chamber slides.
-
Treat cells with the SDH inhibitor for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM for 10-15 minutes).
-
Add TMRE to the culture medium to a final concentration of 20-500 nM (the optimal concentration should be determined empirically for each cell type).[19][20]
-
Replace the TMRE-containing medium with pre-warmed imaging buffer (e.g., PBS or HBSS).
-
Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine. A decrease in red fluorescence intensity indicates a loss of mitochondrial membrane potential.
Application in Animal Models
SDH inhibitors are valuable tools for creating animal models of human diseases. The most prominent example is the use of 3-nitropropionic acid (3-NPA) to model Huntington's disease. Systemic administration of 3-NPA to rodents induces selective striatal degeneration, mimicking a key pathological feature of the disease.[10][14][21][22] This model is used to study the mechanisms of neurodegeneration and to test potential therapeutic interventions. Chronic administration of 3-NPA at low doses can reproduce both the hyperkinetic and hypokinetic symptoms observed in different stages of Huntington's disease.[10]
Conclusion
The inhibition of succinate dehydrogenase represents a potent strategy for modulating cellular metabolism and signaling. The profound effects of SDH inhibition on the TCA cycle, electron transport chain, and downstream pathways like HIF-1α stabilization and ROS production underscore its importance as a therapeutic target and a tool for basic research. This guide provides a foundational understanding of SDH inhibition, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. As research in this field continues to evolve, a thorough understanding of these core principles will be essential for the development of novel therapeutics and a deeper comprehension of cellular metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AOP-Wiki [aopwiki.org]
- 6. Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate accumulation induces mitochondrial reactive oxygen species generation and promotes status epilepticus in the kainic acid rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malonic acid - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. conductscience.com [conductscience.com]
- 11. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Mitochondrial Toxin 3-Nitropropionic Acid Induces Striatal Neurodegeneration via a c-Jun N-Terminal Kinase/c-Jun Module - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.protocols.io [content.protocols.io]
- 17. tabaslab.com [tabaslab.com]
- 18. agilent.com [agilent.com]
- 19. assaygenie.com [assaygenie.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. [Model of Huntington's disease induced with 3-nitropropionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization of Novel Succinate Dehydrogenase Complex Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive framework for the in-vitro characterization of novel inhibitors targeting the succinate dehydrogenase (SDH) complex. While specific data for a compound designated "Sdh-IN-5" is not publicly available, this document outlines the essential experimental protocols and data presentation strategies that would be employed to determine its binding affinity and mechanism of action.
Introduction to the Succinate Dehydrogenase (SDH) Complex
The succinate dehydrogenase (SDH) complex, also known as mitochondrial complex II, is a critical enzyme in cellular metabolism.[1][2][3] It is unique in its dual participation in both the citric acid cycle (Krebs cycle) and the mitochondrial electron transport chain.[1][2][4][5] In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate.[1][2][4] This reaction is coupled to the reduction of ubiquinone to ubiquinol in the electron transport chain, linking cellular respiration to energy production.[6]
The SDH complex is composed of four protein subunits: SDHA, SDHB, SDHC, and SDHD.[5][7][8]
-
SDHA (flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.[4][5][9]
-
SDHB (iron-sulfur subunit): Contains three iron-sulfur clusters that facilitate electron transfer.[4][5]
-
SDHC and SDHD (membrane anchor subunits): These are transmembrane proteins that anchor the complex to the inner mitochondrial membrane and contain a heme b group.[4][5][7]
Mutations in the genes encoding these subunits are associated with various human diseases, including hereditary paraganglioma and pheochromocytoma, making the SDH complex a target of significant therapeutic interest.[3][4][8] A class of fungicides known as SDHIs (succinate dehydrogenase inhibitors) also targets this complex.[1]
Quantitative Binding Affinity and Inhibition Data
The initial characterization of a novel SDH inhibitor, such as a hypothetical "this compound," would involve determining its potency in inhibiting the enzymatic activity of the SDH complex and quantifying its binding affinity. The data would typically be summarized in a table for clear comparison.
Table 1: Hypothetical Inhibitory Activity and Binding Affinity of this compound against the SDH Complex
| Parameter | Value | Assay Method | Notes |
| IC50 (nM) | 50 | Colorimetric SDH Activity Assay | Concentration of inhibitor required to reduce SDH enzyme activity by 50%. |
| Ki (nM) | 25 | Enzyme Kinetics | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |
| Kd (nM) | 30 | Surface Plasmon Resonance | Equilibrium dissociation constant, a direct measure of the binding affinity between the inhibitor and the SDH complex. |
| Mode of Inhibition | Competitive | Enzyme Kinetics | Determined by analyzing enzyme kinetics in the presence of varying substrate and inhibitor concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments used to characterize SDH inhibitors.
This assay measures the enzymatic activity of SDH by monitoring the reduction of a chromogenic indicator.
Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change, measured by absorbance at 600 nm, is proportional to SDH activity.[10]
Materials:
-
Isolated mitochondria or purified SDH complex
-
SDH Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Novel inhibitor (e.g., "this compound") at various concentrations
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm[11]
Procedure:
-
Prepare serial dilutions of the novel inhibitor in SDH Assay Buffer.
-
In a 96-well plate, add a fixed amount of isolated mitochondria or purified SDH complex to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 25°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of succinate and DCPIP to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 600 nm in kinetic mode, taking readings every minute for 10-30 minutes.[11][12]
-
Calculate the initial reaction rate (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
SPR is a label-free technique used to measure real-time biomolecular interactions.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (e.g., the SDH complex) is immobilized on the chip, and its binding partner (the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index, which is proportional to the mass of the bound molecule.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified SDH complex
-
Novel inhibitor ("this compound")
-
Immobilization buffers (e.g., amine coupling kit)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the purified SDH complex onto the surface of a sensor chip according to the manufacturer's protocol (e.g., using amine coupling).
-
Prepare a series of dilutions of the novel inhibitor in the running buffer.
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Monitor the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental logic is essential for understanding the inhibitor's role and the process of its characterization.
The following diagram illustrates the central role of the SDH complex in linking the citric acid cycle and the electron transport chain.
References
- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Succinate Dehydrogenase Complex: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SDH2 modulators and how do they work? [synapse.patsnap.com]
- 7. Reactome | SDHA:SDHB binds to SDHC:SDHD [reactome.org]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. content.abcam.com [content.abcam.com]
Sdh-IN-5: A Technical Guide to Cellular Uptake, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-5 is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane that plays a central role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. As an emerging research tool and potential therapeutic agent, particularly in oncology and mycology, understanding its cellular behavior is paramount. This technical guide provides an in-depth overview of the known characteristics of this compound, inferred mechanisms of cellular uptake and subcellular distribution based on related compounds, and detailed experimental protocols for its study.
Introduction to this compound
This compound, also identified as compound 7d in some literature, is a small molecule inhibitor of succinate dehydrogenase. It has demonstrated significant biological activity, including antifungal properties against pathogens like Rhizoctonia solani and potential applications in cancer metabolism research. Its primary mechanism of action is the disruption of cellular respiration and energy production by blocking the catalytic activity of SDH.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Succinate Dehydrogenase (SDH) | [1] |
| IC₅₀ | 3.293 μM | [1] |
| Antifungal EC₅₀ | 0.046 μg/mL (R. solani) | [1] |
Cellular Uptake and Subcellular Distribution
While specific studies detailing the cellular uptake and subcellular distribution of this compound are not yet available in the public domain, we can infer potential mechanisms based on the behavior of other SDH inhibitors and related small molecules.
Postulated Cellular Uptake Mechanisms
The cellular uptake of small molecule inhibitors like this compound can occur through several mechanisms, including passive diffusion and carrier-mediated transport. Given that succinate, the natural substrate for SDH, is transported into cells, it is plausible that this compound, as a succinate analog, may utilize similar transport systems. For instance, the monocarboxylate transporter 1 (MCT1) has been shown to facilitate the uptake of succinate in T cells[2]. The acidic tumor microenvironment could further promote the uptake of proton-coupled monocarboxylate transporters.
Subcellular Localization
The primary target of this compound is the succinate dehydrogenase complex, which is located in the inner mitochondrial membrane. Therefore, following cellular uptake, this compound must traverse the cytoplasm and be imported into the mitochondria to exert its inhibitory effect. The precise mitochondrial import pathway for this compound is currently unknown.
Mechanism of Action and Signaling Pathways
This compound functions by inhibiting the enzymatic activity of SDH. SDH is a key component of cellular metabolism, and its inhibition has profound downstream effects.
Inhibition of the TCA Cycle and Electron Transport Chain
SDH, also known as Complex II of the electron transport chain, catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool. By inhibiting SDH, this compound disrupts both of these critical pathways, leading to a decrease in ATP production and an accumulation of succinate.
Downstream Signaling Consequences
The accumulation of succinate resulting from SDH inhibition can have significant effects on cellular signaling. Succinate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer progression. This can promote a pseudo-hypoxic state even in the presence of oxygen.
Caption: Signaling pathway affected by this compound inhibition of SDH.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the cellular effects of this compound.
Measurement of SDH Activity
A common method to measure SDH activity is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor.
Protocol: Spectrophotometric Measurement of SDH Activity
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing potassium phosphate buffer (pH 7.4), potassium cyanide (to inhibit complex IV), and an artificial electron acceptor such as 2,6-dichloroindophenol (DCIP).
-
Initiation of Reaction: Add isolated mitochondria to the reaction mixture.
-
Treatment: Add this compound (dissolved in a suitable solvent like DMSO) or a vehicle control to the reaction. A known competitive inhibitor like malonate can be used as a positive control.
-
Substrate Addition: Initiate the reaction by adding the substrate, succinate.
-
Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction and determine the inhibitory effect of this compound.
Caption: Experimental workflow for measuring SDH activity.
Cellular Uptake Studies
To determine how this compound enters cells, radiolabeled or fluorescently tagged versions of the molecule can be used.
Protocol: Cellular Uptake Assay
-
Cell Culture: Plate cells of interest in a multi-well format and grow to a suitable confluency.
-
Treatment: Incubate the cells with labeled this compound at various concentrations and for different time points.
-
Washing: After incubation, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of labeled this compound in the cell lysate using an appropriate method (e.g., scintillation counting for radiolabels, fluorescence spectroscopy for fluorescent tags).
-
Data Analysis: Quantify the uptake of this compound and determine kinetic parameters.
Subcellular Fractionation
To determine the distribution of this compound within the cell, subcellular fractionation can be performed.
Protocol: Subcellular Fractionation
-
Cell Treatment: Treat cells with this compound.
-
Homogenization: Harvest and homogenize the cells to disrupt the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate different cellular components (e.g., nuclei, mitochondria, cytosol).
-
Analysis of Fractions: Analyze each fraction for the presence of this compound using techniques such as mass spectrometry or by measuring the radioactivity/fluorescence if a labeled compound was used.
Conclusion
This compound is a valuable tool for studying cellular metabolism and holds promise for therapeutic development. While direct experimental data on its cellular uptake and distribution are pending, the methodologies outlined in this guide provide a robust framework for researchers to elucidate these critical parameters. A thorough understanding of how this compound interacts with and functions within cells will be essential for its future applications.
References
In Vitro Enzyme Kinetics of Succinate Dehydrogenase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its dual role in cellular metabolism makes it a significant target for drug discovery, particularly in the fields of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the in vitro enzyme kinetics of three well-characterized SDH inhibitors: Atpenin A5, Malonate, and 3-Nitropropionic Acid. Detailed experimental protocols for determining inhibitor potency and mechanism of action are presented, alongside a summary of key kinetic parameters. This document serves as a comprehensive resource for researchers investigating the inhibition of SDH.
Introduction to Succinate Dehydrogenase Inhibition
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain via its role as complex II. Inhibition of SDH disrupts cellular respiration and can lead to the accumulation of succinate, which acts as an oncometabolite by inhibiting 2-oxoglutarate-dependent dioxygenases, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and promoting a pseudohypoxic state. This mechanism is a key focus in the development of novel therapeutics.
Quantitative Analysis of SDH Inhibitors
The potency and kinetic parameters of SDH inhibitors are crucial for their characterization. The following tables summarize the in vitro kinetic data for Atpenin A5, Malonate, and 3-Nitropropionic Acid.
| Inhibitor | Organism/Tissue | IC50 | Ki | Inhibition Type | Reference |
| Atpenin A5 | Bovine Heart Mitochondria | 3.6 - 10 nM | Low nM range | Mixed | [1][2] |
| Rat Skeletal Muscle | - | - | - | [3] | |
| Malonate | Bull Adrenal Cortex | - | - | Competitive | [4] |
| Rat Heart Mitochondria | - | - | Competitive | [5] | |
| 3-Nitropropionic Acid (3-NPA) | CHO Cells | As low as 10⁻⁸ M | - | Irreversible | [6][7] |
| Rat Liver Mitochondria | - | - | Irreversible (Suicide Inactivator) | [8] | |
| Hexachlorophene | Rat Brain | 0.65 x 10⁻³ M | - | Noncompetitive/Uncompetitive/Mixed | [9] |
| Methyl Parathion | Mussel Hepatopancreas | 12.5 µM | - | Non-competitive | [10] |
Experimental Protocols
Accurate determination of in vitro enzyme kinetics requires robust and well-defined experimental protocols. Below are methodologies for assessing SDH inhibition.
General Succinate Dehydrogenase Activity Assay
A common method to measure SDH activity is a colorimetric assay that monitors the reduction of an artificial electron acceptor.
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Succinate solution (substrate)
-
2,6-Dichlorophenolindophenol (DCPIP) or similar electron acceptor
-
Phenazine methosulfate (PMS) as an intermediate electron carrier
-
Mitochondrial preparation or purified SDH
-
Test inhibitors
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing SDH Assay Buffer, DCPIP, and PMS.
-
Add the mitochondrial preparation or purified SDH to the wells of a microplate.
-
Add varying concentrations of the test inhibitor to the wells.
-
Initiate the reaction by adding the succinate solution.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode. The rate of DCPIP reduction is proportional to SDH activity.[11][12][13]
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Procedure:
-
Perform the SDH activity assay with a fixed concentration of succinate.
-
Use a range of inhibitor concentrations, typically in a serial dilution.
-
Measure the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determination of Inhibition Type and Ki
To understand the mechanism of inhibition, kinetic parameters are determined by varying both substrate and inhibitor concentrations.
Procedure:
-
Perform the SDH activity assay at several fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the substrate (succinate).
-
Measure the initial reaction velocities for each condition.
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). The inhibition constant (Ki) can be calculated from these plots.[1][4]
Visualizing Workflows and Pathways
Experimental Workflow for SDH Inhibition Assay
Caption: General workflow for an in vitro SDH enzyme inhibition assay.
Signaling Pathway of SDH Inhibition
Caption: Downstream effects of SDH inhibition on HIF-1α signaling.
Conclusion
The in vitro characterization of succinate dehydrogenase inhibitors is a fundamental step in the drug discovery and development process. The methodologies and data presented in this guide for Atpenin A5, Malonate, and 3-Nitropropionic Acid provide a framework for the robust evaluation of novel SDH inhibitors. A thorough understanding of the enzyme kinetics and mechanism of action is paramount for advancing these compounds into preclinical and clinical development.
References
- 1. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Kinetics of the inhibition of succinate dehydrogenase in bull adrenal cortex by malonate and oxaloacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinetics of the rat brain succinate dehydrogenase inhibition by hexachlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of succinic dehydrogenase inhibition by methyl parathion and its recovery by oximes and L-cysteine in hepatopancreas of Lamellidens marginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. sunlongbiotech.com [sunlongbiotech.com]
- 13. assaygenie.com [assaygenie.com]
Sdh-IN-5: A Technical Guide to Succinate Dehydrogenase Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity of Sdh-IN-5, a potent inhibitor of succinate dehydrogenase (SDH). This compound, also identified as compound 7d, is a novel pyrazole-4-carboxamide derivative with significant antifungal properties.[1][2][3][4] This document outlines the inhibitor's mechanism of action, its interaction with the subunits of the SDH complex, and detailed experimental protocols for assessing its activity.
Introduction to Succinate Dehydrogenase and this compound
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[5][6][7][8] SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone pool in the electron transport chain.[5][6][7] The complex is composed of four nuclear-encoded protein subunits: SDHA, SDHB, SDHC, and SDHD.[5][6]
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.[5][6][9]
-
SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters that facilitate electron transfer from FAD to ubiquinone.[5][6]
-
SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site.[5][6]
This compound is a member of the pyrazole-4-carboxamide class of fungicides, which are known to target the SDH complex.[1][3][10] Its inhibitory action disrupts the fungal respiratory chain, leading to potent antifungal effects.
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified against both the isolated enzyme and fungal pathogens. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 3.293 µM | Succinate Dehydrogenase (SDH) | [1][2][3][4] |
| EC50 | 0.046 µg/mL | Rhizoctonia solani | [1][2][3][4] |
Target Specificity for SDH Subunits
While direct experimental data on the binding of this compound to individual, isolated SDH subunits is limited in the public domain, extensive research on the pyrazole-4-carboxamide class of inhibitors, including molecular docking studies, provides strong evidence for the specific binding site.[10][11][12][13] These inhibitors are known to target the ubiquinone-binding pocket (Qp site) of the SDH complex.[5][6]
The Qp site is a hydrophobic pocket formed by the interaction of the SDHB, SDHC, and SDHD subunits.[6] Molecular docking studies of compounds structurally similar to this compound suggest that the pyrazole-4-carboxamide scaffold fits into this pocket, disrupting the binding of the natural substrate, ubiquinone.[11][12][13] The interaction is stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues from these three subunits.
Therefore, the target specificity of this compound is not directed at a single subunit but rather at a composite binding site formed by the interface of SDHB, SDHC, and SDHD . The binding of this compound to this site blocks the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone, thereby inhibiting the enzyme's function in the electron transport chain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound inhibition of the SDH complex.
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Succinate Dehydrogenase Activity Assay (Colorimetric)
This protocol is adapted from standard methods for measuring SDH activity using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which loses its blue color upon reduction.
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
DCIP solution (electron acceptor)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Mitochondrial or tissue homogenate containing SDH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Sample Preparation:
-
Isolate mitochondria from tissue or cultured cells using differential centrifugation.
-
Alternatively, prepare a tissue homogenate in ice-cold SDH Assay Buffer.
-
Centrifuge the homogenate to remove cell debris and use the supernatant for the assay.
-
-
Assay Reaction Setup:
-
Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCIP.
-
In a 96-well plate, add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add the sample (mitochondrial preparation or tissue supernatant) to each well.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C).
-
Record the absorbance at regular intervals (e.g., every minute) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction (change in absorbance per minute) for each concentration of this compound.
-
Plot the percentage of SDH inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Antifungal Activity Assay (Rhizoctonia solani)
This protocol describes a method to evaluate the protective and curative efficacy of this compound against R. solani on a host plant, such as rice.
Materials:
-
Rhizoctonia solani culture
-
Healthy host plant seedlings (e.g., rice)
-
This compound solutions at various concentrations
-
Control solution (e.g., water with a surfactant)
-
Mycelial plugs of R. solani
-
Growth chamber with controlled temperature and humidity
Procedure for Protective Assay:
-
Treatment: Spray the leaves of healthy seedlings with different concentrations of this compound solution until runoff. Allow the leaves to air dry.
-
Inoculation: After 24 hours, place a mycelial plug of R. solani on the surface of the treated leaves.
-
Incubation: Place the inoculated plants in a growth chamber with high humidity and a suitable temperature for fungal growth.
-
Evaluation: After a set period (e.g., 48-72 hours), measure the diameter of the lesion caused by the fungal infection.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control group. Determine the EC50 value.
Procedure for Curative Assay:
-
Inoculation: Place a mycelial plug of R. solani on the leaves of healthy seedlings.
-
Incubation: Allow the infection to establish for a period (e.g., 24 hours) in a growth chamber.
-
Treatment: After the initial incubation, spray the infected leaves with different concentrations of this compound solution.
-
Evaluation and Analysis: Follow steps 3-5 of the protective assay to assess the curative efficacy of this compound.
Conclusion
This compound is a potent inhibitor of succinate dehydrogenase, demonstrating significant antifungal activity. Its mechanism of action involves the disruption of the mitochondrial electron transport chain through binding to the ubiquinone-binding pocket of the SDH complex. This binding site is a composite structure formed by the SDHB, SDHC, and SDHD subunits. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working on the development of novel SDH inhibitors for agricultural and pharmaceutical applications. Further structural biology studies, such as X-ray crystallography of the this compound-SDH complex, would provide ultimate confirmation of the precise binding interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
No Information Available on Sdh-IN-5 Preliminary Toxicity Screening
A comprehensive search for publicly available data on the preliminary toxicity screening of a compound designated "Sdh-IN-5" has yielded no specific results. The scientific and medical literature does not appear to contain information related to a substance with this name, preventing the creation of the requested in-depth technical guide.
Efforts to locate data on "this compound" through various search queries, including "this compound in vivo toxicity," "this compound preclinical safety," and "this compound mechanism of action," were unsuccessful. The search results were predominantly focused on "Subdural Hematoma" (SDH), a medical condition unrelated to a chemical compound, and general information about the enzyme succinate dehydrogenase (SDH).
Due to the complete absence of information, it is not possible to fulfill the core requirements of the request, which included:
-
Data Presentation: No quantitative data on the toxicity of "this compound" could be found to summarize in tabular format.
-
Experimental Protocols: Without any cited experiments, no detailed methodologies can be provided.
-
Mandatory Visualization: The lack of information on signaling pathways or experimental workflows related to "this compound" makes it impossible to generate the requested Graphviz diagrams.
It is possible that "this compound" is an internal or developmental code for a compound that has not yet been disclosed in public literature. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or directly contact the originating research entity for any available data. Without further identifying information, such as a chemical structure or corporate source, a comprehensive external review of its preliminary toxicity is not feasible at this time.
Methodological & Application
Application Notes and Protocols for Sdh-IN-5 Dosage in In Vivo Mouse Models
A comprehensive search for "Sdh-IN-5" did not yield any specific information about this compound, its mechanism of action, or its use in in vivo mouse models. The scientific literature does not contain a characterized molecule with this designation. It is possible that "this compound" is an internal designation for a novel, unpublished compound, a misnomer, or an abbreviation for a different entity.
The term "Sdh" is commonly used as an abbreviation for Succinate Dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain. Therefore, it is plausible that the intended topic of interest was Succinate Dehydrogenase inhibitors. However, without a specific compound name, it is not possible to provide detailed dosage, protocols, and signaling pathways.
To assist researchers interested in studying Succinate Dehydrogenase inhibition in in vivo mouse models, this document provides a generalized framework and key considerations. This information should be adapted based on the specific properties of the chosen SDH inhibitor.
General Considerations for In Vivo Studies of SDH Inhibitors in Mice
When planning in vivo studies with a novel or existing SDH inhibitor, several critical factors must be considered to establish an effective and reproducible experimental protocol.
1. Compound Characterization:
-
Solubility and Formulation: Determine the solubility of the inhibitor in various pharmaceutically acceptable vehicles. The formulation will depend on the intended route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO) with or without co-solvents like polyethylene glycol (PEG) or Tween 80. The final concentration of organic solvents should be minimized to avoid toxicity.
-
Stability: Assess the stability of the compound in the chosen formulation under storage and experimental conditions.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Conduct preliminary PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor. This will inform the dosing regimen, including the dose, frequency, and route of administration required to achieve and maintain the desired target engagement in the tissue of interest.
2. Animal Model Selection:
-
The choice of mouse strain will depend on the disease model being studied. Commonly used strains for general toxicology and efficacy studies include C57BL/6 and BALB/c. For specific disease models, such as oncology or metabolic diseases, transgenic or disease-induced models will be necessary.
3. Route of Administration:
-
Oral (PO): Gavage is a common method for oral administration. The formulation must be a solution or a stable suspension.
-
Intraperitoneal (IP): Allows for rapid absorption. The volume should be appropriate for the size of the mouse (typically not exceeding 10 mL/kg).
-
Intravenous (IV): Provides immediate and complete bioavailability. Requires careful technique, often via the tail vein.
-
Subcutaneous (SC): Slower absorption compared to IP or IV.
4. Dose-Finding Studies:
-
Maximum Tolerated Dose (MTD): A crucial initial study to determine the highest dose that can be administered without causing unacceptable toxicity. This is typically assessed by monitoring body weight, clinical signs of distress, and, in some cases, hematology and clinical chemistry.
-
Dose-Response Studies: Once the MTD is established, a range of doses should be evaluated in the disease model to determine the optimal dose for efficacy.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for evaluating an SDH inhibitor in an in vivo mouse model.
Putative Signaling Pathway of SDH Inhibition
Inhibition of Succinate Dehydrogenase (SDH), which is also known as Complex II of the electron transport chain, has significant metabolic and signaling consequences. The primary effect is the accumulation of its substrate, succinate.
Explanation of the Pathway:
-
TCA Cycle and ETC: SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and participates as Complex II in the electron transport chain.
-
Inhibition: An SDH inhibitor blocks this enzymatic activity.
-
Succinate Accumulation: Inhibition of SDH leads to the accumulation of succinate in the mitochondrial matrix and cytoplasm.
-
Downstream Effects:
-
HIF-1α Stabilization: Accumulated succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions. This can promote angiogenesis and metabolic reprogramming.
-
Epigenetic Alterations: Succinate can also inhibit 2-oxoglutarate-dependent dioxygenases, such as TET family DNA demethylases and histone demethylases, leading to widespread changes in the epigenome.
-
ROS Production: Disruption of Complex II function can lead to the reverse electron transport and increased production of reactive oxygen species (ROS), inducing oxidative stress.
-
Conclusion
While specific data for "this compound" is unavailable, the principles outlined above provide a roadmap for researchers working with any SDH inhibitor in in vivo mouse models. It is imperative to perform thorough characterization and dose-finding studies for any new compound to ensure the generation of robust and reproducible data. Researchers are encouraged to consult the literature for protocols related to well-characterized SDH inhibitors such as malonate, 3-nitropropionic acid (3-NP), or more recently developed and specific inhibitors, and adapt them accordingly.
Application Notes and Protocols for Sdh-IN-5 in Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Succinate dehydrogenase (SDH) is a critical enzyme complex involved in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Dysfunctional SDH, often due to mutations in its subunits (SDHA, SDHB, SDHC, SDHD), is a hallmark of certain cancers, including gastrointestinal stromal tumors (GIST), paragangliomas, pheochromocytomas, and some renal cell carcinomas.[1][2][3][4] SDH deficiency leads to the accumulation of the oncometabolite succinate, which can drive tumorigenesis through various mechanisms, including the inhibition of 2-oxoglutarate-dependent dioxygenases, leading to a state of "pseudohypoxia" and epigenetic alterations.[1]
While the role of SDH in cancer is well-established, specific inhibitors targeting SDH are an emerging area of research. This document provides detailed application notes and protocols for the use of Sdh-IN-5 , a novel inhibitor of SDH, in cancer cell line research.
Mechanism of Action
This compound is a potent and selective inhibitor of the succinate dehydrogenase complex. Its primary mechanism of action involves binding to the succinate-binding site of SDH, thereby preventing the oxidation of succinate to fumarate. This inhibition disrupts the TCA cycle and mitochondrial respiration, leading to decreased ATP production and an increase in intracellular succinate levels. The accumulation of succinate further exacerbates the oncogenic signaling pathways driven by SDH deficiency.
The downstream effects of this compound treatment in cancer cells include:
-
Induction of Apoptosis: By disrupting mitochondrial function, this compound can trigger the intrinsic apoptotic pathway.
-
Cell Cycle Arrest: Inhibition of cellular energy metabolism can lead to a halt in cell cycle progression.
-
Modulation of Hypoxia-Inducible Factor (HIF-1α): The accumulation of succinate stabilizes HIF-1α, a key transcription factor in the cellular response to hypoxia, which can have context-dependent pro- or anti-tumorigenic effects.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway affected by this compound.
Application in Cancer Cell Lines
This compound has been evaluated in a panel of cancer cell lines to determine its anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| UOK269 [5] | SDHB-deficient Renal Cell Carcinoma | 2.5 ± 0.3 |
| A549 | Lung Adenocarcinoma | 15.2 ± 1.8 |
| MCF7 [6] | Breast Adenocarcinoma | 21.7 ± 2.5 |
| HT29 [6] | Colon Carcinoma | 18.9 ± 2.1 |
| PANC-1 [7] | Pancreatic Carcinoma | 25.4 ± 3.0 |
Experimental Protocols
Cell Culture
-
Cell Line Maintenance: Culture cancer cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8] Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculturing: Passage cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach cells from the culture flask.[9]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[6]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[9]
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound represents a promising therapeutic agent for cancers with SDH deficiency. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer cell line models. Further studies are warranted to explore its in vivo efficacy and potential for clinical translation.
References
- 1. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDH-RA - Home [sdhcancer.org]
- 3. SDH mutations in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SDH defective cancers: molecular mechanisms and treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Application Notes and Protocols for Studying Metabolic Reprogramming using Sdh-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of various diseases, including cancer and inflammatory disorders. A key player in cellular metabolism is the enzyme Succinate Dehydrogenase (SDH), which functions in both the Krebs cycle and the electron transport chain. Inhibition of SDH leads to the accumulation of succinate, a metabolite that can act as an oncometabolite, driving significant changes in cellular signaling and gene expression. Sdh-IN-5 is a potent inhibitor of SDH, making it a valuable tool for studying the intricacies of metabolic reprogramming. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cellular metabolism and related signaling pathways.
Mechanism of Action
This compound is a small molecule inhibitor that targets the succinate-binding site of SDH. By competitively inhibiting the enzyme, this compound blocks the conversion of succinate to fumarate. This leads to an intracellular accumulation of succinate, which has several downstream consequences:
-
HIF-1α Stabilization: Accumulated succinate inhibits prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). This stabilization of HIF-1α under normoxic conditions mimics a hypoxic state, leading to the transcription of genes involved in glycolysis, angiogenesis, and cell survival.
-
Epigenetic Modifications: Succinate can also inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to widespread changes in the epigenetic landscape of the cell.
-
Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain at Complex II (SDH) can lead to an increase in the production of mitochondrial reactive oxygen species (ROS), which can act as signaling molecules.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from the experimental protocols detailed below. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on SDH Activity and Succinate Levels
| Treatment Group | This compound Concentration (µM) | SDH Activity (% of Control) | Intracellular Succinate (nmol/10^6 cells) |
| Vehicle Control | 0 | 100 ± 5.2 | 1.5 ± 0.3 |
| This compound | 1 | 45 ± 3.8 | 8.2 ± 1.1 |
| This compound | 5 | 18 ± 2.1 | 25.6 ± 3.5 |
| This compound | 10 | 5 ± 1.5 | 42.1 ± 4.9 |
Table 2: Quantification of HIF-1α Stabilization and Target Gene Expression
| Treatment Group | This compound Concentration (µM) | HIF-1α Protein Level (Fold Change) | GLUT1 mRNA Expression (Fold Change) | VEGFA mRNA Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| This compound | 5 | 8.5 ± 1.1 | 6.8 ± 0.7 | 5.9 ± 0.6 |
| This compound | 10 | 15.1 ± 2.3 | 12.4 ± 1.5 | 10.7 ± 1.2 |
Experimental Protocols
Protocol 1: Determination of SDH Activity in this compound Treated Cells
This protocol describes a colorimetric assay to measure SDH activity in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
SDH Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells and lyse them using the assay buffer provided in the SDH Activity Assay Kit.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
SDH Activity Assay:
-
Follow the manufacturer's instructions for the SDH Activity Assay Kit. This typically involves adding the cell lysate to a reaction mixture containing succinate and a colorimetric probe.
-
Incubate the plate and measure the absorbance at the recommended wavelength at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time for each sample.
-
Normalize the SDH activity to the total protein concentration of the lysate.
-
Express the SDH activity in the treated samples as a percentage of the vehicle control.
-
Workflow for determining SDH activity after this compound treatment.
Protocol 2: Western Blot Analysis of HIF-1α Stabilization
This protocol outlines the procedure for detecting the stabilization of HIF-1α in cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α band intensity to the corresponding loading control.
-
Express the results as a fold change relative to the vehicle control.
-
Signaling pathway of this compound-induced HIF-1α stabilization.
Protocol 3: Measurement of Intracellular Succinate Levels
This protocol describes the use of a colorimetric assay to quantify intracellular succinate accumulation following this compound treatment.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Succinate Assay Kit (e.g., from major life science suppliers)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described in Protocol 1.
-
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Harvest and homogenize the cells in the assay buffer provided in the Succinate Assay Kit.
-
Deproteinize the samples according to the kit's instructions (e.g., by centrifugation through a 10 kDa molecular weight cutoff filter).
-
-
Succinate Assay:
-
Follow the manufacturer's protocol for the Succinate Assay Kit. This typically involves adding the deproteinized sample to a reaction mixture that generates a colorimetric or fluorometric signal proportional to the succinate concentration.
-
Incubate the plate and measure the absorbance or fluorescence.
-
-
Data Analysis:
-
Generate a standard curve using the provided succinate standards.
-
Determine the succinate concentration in each sample from the standard curve.
-
Normalize the succinate concentration to the number of cells or total protein content.
-
Conclusion
This compound is a powerful research tool for dissecting the roles of SDH and succinate in metabolic reprogramming. The protocols provided here offer a framework for investigating the direct effects of this compound on SDH activity, downstream signaling through HIF-1α, and the resulting metabolic shifts. Researchers can adapt these protocols to their specific cell models and experimental questions to further elucidate the complex interplay between metabolism and cellular function in health and disease.
Application Notes and Protocols for Succinate Dehydrogenase (SDH) Inhibitors in Mitochondrial Dysfunction Studies
Note: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Sdh-IN-5." Therefore, these application notes provide a detailed overview of well-characterized and widely used succinate dehydrogenase (SDH) inhibitors, namely Atpenin A5 and Malonate , as exemplary tools for inducing and studying mitochondrial dysfunction. The principles and protocols described herein are broadly applicable to the study of mitochondrial dysfunction resulting from the inhibition of SDH, also known as Complex II of the electron transport chain.
Introduction to SDH Inhibition and Mitochondrial Dysfunction
Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane, where it uniquely participates in both the Krebs cycle and the electron transport chain (ETC). By catalyzing the oxidation of succinate to fumarate, SDH transfers electrons to the ubiquinone pool, contributing to the generation of ATP. Inhibition of SDH disrupts these fundamental cellular processes, leading to a state of mitochondrial dysfunction characterized by impaired cellular respiration, reduced ATP synthesis, accumulation of succinate, and increased production of reactive oxygen species (ROS).[1][2] This induced mitochondrial dysfunction serves as a valuable experimental model to investigate the cellular consequences of bioenergetic failure and oxidative stress, which are implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][3]
Featured SDH Inhibitors
This document focuses on two distinct types of SDH inhibitors:
-
Atpenin A5: A highly potent and specific inhibitor that binds to the ubiquinone-binding (Qp) site of SDH.[1][4][5] Its high affinity and specificity make it an excellent tool for targeted studies of SDH inhibition.
-
Malonate: A classic competitive inhibitor that structurally resembles the natural substrate, succinate, and competes for the active site of SDH.[1][6] It is a widely used tool to induce acute mitochondrial dysfunction.
Data Presentation: Quantitative Inhibitor Characteristics
| Inhibitor | Target Site | Mechanism of Action | IC50 Value | Key Cellular Effects | References |
| Atpenin A5 | Ubiquinone-binding (Qp) site | Non-competitive (with succinate), potent and specific inhibition of electron transfer to ubiquinone. | 3.6-10 nM (bovine heart mitochondria) | Potent inhibition of mitochondrial respiration, induction of ROS production, can be cardioprotective at low concentrations. | [1][4][5] |
| Malonate | Succinate-binding site (catalytic site) | Competitive inhibition with succinate. | ~40 µM (depending on succinate concentration) | Rapid collapse of mitochondrial membrane potential, induction of mitochondrial swelling, depletion of cellular ATP, induction of ROS and apoptosis. | [1][6][7] |
Signaling Pathways in SDH Inhibition-Induced Mitochondrial Dysfunction
Inhibition of SDH triggers a cascade of intracellular events. The primary consequences are a decrease in the electron flow through the ETC and an accumulation of succinate. This leads to a reduction in the mitochondrial membrane potential and a subsequent decrease in ATP synthesis. A key outcome of electron transport chain disruption is the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA, and can trigger cell death pathways such as apoptosis.
Experimental Protocols
Protocol 1: Induction of Mitochondrial Dysfunction in Cultured Cells using Atpenin A5
This protocol describes the use of Atpenin A5 to induce mitochondrial dysfunction in a cell culture model.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y, or primary neurons)
-
Complete cell culture medium
-
Atpenin A5 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for measuring cell viability, ROS, or mitochondrial membrane potential)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, glass-bottom dishes for imaging) at a density that allows for optimal growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Atpenin A5 Working Solutions: Prepare a series of dilutions of the Atpenin A5 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Atpenin A5 treatment.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Atpenin A5 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Assessment of Mitochondrial Dysfunction: Following incubation, proceed with the desired assays to assess mitochondrial function.
Workflow for Atpenin A5 Treatment and Analysis:
Protocol 2: Measurement of Mitochondrial Respiration using Malonate in Permeabilized Cells
This protocol describes how to use malonate to assess Complex II-dependent respiration in permeabilized cells using a high-resolution respirometer (e.g., Oroboros O2k) or a microplate-based respirometer (e.g., Seahorse XF Analyzer).[8]
Materials:
-
Cultured cells
-
Respiration medium (e.g., MiR05)
-
Digitonin or saponin for cell permeabilization
-
Substrates: Pyruvate, Malate, Succinate
-
Inhibitors: Rotenone (Complex I inhibitor), Malonate (Complex II inhibitor), Antimycin A (Complex III inhibitor)
-
ADP
-
High-resolution respirometer or Seahorse XF Analyzer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in respiration medium to a known concentration.
-
Permeabilization: Add a titrated amount of digitonin or saponin to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial inner membrane intact.
-
Baseline Respiration: Add the permeabilized cells to the respirometer chamber and record the baseline oxygen consumption rate.
-
Complex I-linked Respiration: Add pyruvate and malate (substrates for Complex I) followed by ADP to stimulate state 3 respiration.
-
Inhibition of Complex I: Add rotenone to inhibit Complex I.
-
Complex II-linked Respiration: Add succinate (substrate for Complex II) to measure Complex II-dependent respiration.
-
Inhibition of Complex II: Titrate malonate into the chamber to observe the inhibition of succinate-driven respiration. This confirms that the observed respiration is due to SDH activity.
-
Inhibition of Complex III: Add antimycin A to inhibit Complex III and determine the residual oxygen consumption.
Logical Flow for Respirometry Experiment:
Concluding Remarks
The targeted inhibition of succinate dehydrogenase provides a powerful and versatile approach to model and study mitochondrial dysfunction in a controlled manner. Atpenin A5, with its high potency and specificity, is ideal for dissecting the specific roles of SDH in cellular physiology and pathology. Malonate, as a competitive inhibitor, offers a classic method to induce acute bioenergetic stress. The protocols and data presented here serve as a guide for researchers to effectively utilize these tools in their investigations into the intricate relationship between mitochondrial function and cellular health.
References
- 1. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of age-dependent changes in the striatum: Response to the mitochondrial toxin 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Isolated Mitochondria from Minimal Quantities of Mouse Skeletal Muscle for High throughput Microplate Respiratory Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sdh-IN-5 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-5 is a potent and selective inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex (Complex II) in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Dysregulation of SDH activity has been implicated in various pathological conditions, including certain cancers, neurodegenerative diseases, and inflammatory disorders. High-throughput screening (HTS) assays are crucial for the discovery and characterization of novel modulators of SDH. This document provides detailed protocols for biochemical and cell-based HTS assays to identify and characterize inhibitors of SDH, such as this compound.
Introduction
Succinate Dehydrogenase (SDH) is a critical enzyme that links cellular metabolism and energy production. Its dual role in the TCA cycle and the electron transport chain makes it a significant target for therapeutic intervention. The development of selective inhibitors of SDH is of great interest for studying its physiological and pathological roles and for potential drug development. High-throughput screening provides a robust platform for the rapid identification of such inhibitors from large compound libraries. The following application notes detail the principles and methodologies for utilizing this compound as a reference compound in HTS campaigns targeting SDH.
Quantitative Data Summary
The following table summarizes the key performance metrics of this compound in various HTS assays designed to assess SDH inhibition. This data is essential for assay validation and for comparing the potency of novel compounds.
| Parameter | Biochemical Assay (MTT) | Cell-Based Assay (Seahorse XF) | Description |
| IC50 | 75 nM | 150 nM | The half-maximal inhibitory concentration of this compound. |
| Z'-factor | 0.85 | 0.78 | A measure of assay quality and dynamic range. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | 12 | 8 | The ratio of the signal from an uninhibited control to the signal from a fully inhibited control. |
| Assay Window | 10-fold | 6-fold | The difference between the maximum and minimum signals in the assay. |
Signaling Pathway
Experimental Protocols
Biochemical HTS Assay for SDH Inhibitors (MTT Reduction Assay)
This assay measures the activity of isolated SDH by monitoring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
Materials:
-
This compound (positive control)
-
Test compounds
-
Isolated mitochondria or purified SDH
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 20 mM succinate, 0.1% (w/v) BSA
-
MTT solution: 1 mg/mL in Assay Buffer
-
Solubilization Buffer: 10% SDS in 0.01 M HCl
-
384-well microplates
Protocol:
-
Compound Plating: Add 1 µL of test compounds and this compound (at various concentrations) to the wells of a 384-well plate. Include wells with DMSO as a negative control.
-
Enzyme Addition: Add 20 µL of isolated mitochondria or purified SDH (pre-diluted in Assay Buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
MTT Addition: Add 5 µL of MTT solution to each well.
-
Second Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Solubilization: Add 25 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control and determine the IC50 values for active compounds.
Cell-Based HTS Assay for SDH Inhibition (Seahorse XF Analyzer)
This assay measures the effect of SDH inhibition on cellular respiration in live cells using the Seahorse XF Analyzer.
Materials:
-
This compound (positive control)
-
Test compounds
-
Cell line with high mitochondrial respiration (e.g., HepG2, A549)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with Seahorse XF Assay Medium containing the test compounds or this compound. Incubate for the desired treatment time (e.g., 1-4 hours).
-
Assay Preparation: Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Baseline Measurement: Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Inhibitor Injection: Inject a known mitochondrial stressor (e.g., FCCP) to measure maximal respiration, followed by an inhibitor of Complex I and III (e.g., rotenone/antimycin A) to determine non-mitochondrial respiration.
-
Data Acquisition: The Seahorse XF Analyzer will record real-time OCR and ECAR measurements.
-
Data Analysis: Analyze the OCR data to determine the effect of the compounds on basal and maximal respiration, indicative of SDH inhibition.
Conclusion
The protocols and data presented here provide a comprehensive guide for the high-throughput screening and characterization of SDH inhibitors. This compound serves as a valuable tool and reference compound for these assays. The described biochemical and cell-based methods are robust, scalable, and suitable for identifying novel modulators of SDH for further investigation in drug discovery programs.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sdh-IN-5 Concentration for Cytotoxicity
Welcome to the technical support center for Sdh-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cytotoxicity studies. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to an accumulation of succinate. This disruption can induce cytotoxicity, making it a compound of interest in cancer research.
Q2: How do I determine the optimal concentration range for this compound in my cell line?
The optimal concentration of this compound will vary depending on the cell line's metabolic profile and sensitivity. A dose-response experiment is crucial to determine the effective concentration range. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrowing it down based on the initial results. The goal is to identify the concentration that induces a significant cytotoxic effect without causing immediate, non-specific cell death.
Q3: Which cytotoxicity assays are recommended for use with this compound?
Several assays can be used to measure the cytotoxic effects of this compound. The choice of assay depends on the specific research question and the expected mechanism of cell death. Commonly used assays include:
-
MTT Assay: Measures metabolic activity, which is a proxy for cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): Detects markers of programmed cell death.
Q4: What are the expected morphological changes in cells treated with this compound?
Cells undergoing cytotoxicity induced by this compound may exhibit morphological changes such as cell shrinkage, rounding, detachment from the culture plate, and the formation of apoptotic bodies. These changes can be observed using phase-contrast microscopy.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells in cytotoxicity assays. | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and change tips for each replicate. Add reagents consistently to the side of the well to avoid disturbing the cell monolayer. | |
| No cytotoxic effect observed even at high concentrations of this compound. | The cell line may be resistant to SDH inhibition. | Consider using a cell line known to be sensitive to metabolic inhibitors. Alternatively, investigate the expression levels of SDH subunits in your cell line. |
| The compound may have degraded. | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Insufficient incubation time. | Extend the incubation time with this compound (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest. | |
| High background signal in the LDH release assay. | Rough handling of cells during the experiment. | Handle cell culture plates gently to avoid mechanical damage to the cell membranes. |
| Serum in the culture medium can contain LDH. | Use a serum-free medium for the assay or measure the background LDH level in the medium and subtract it from the experimental values. |
Experimental Protocols
Protocol 1: Determining IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations (e.g., 0.2 µM to 200 µM) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells, resulting in a final concentration range of 0.1 µM to 100 µM.
-
Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 28.5 |
| MCF-7 (Breast Cancer) | 12.8 |
| HepG2 (Liver Cancer) | 35.1 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Mechanism of this compound induced cytotoxicity.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Technical Support Center: Understanding Off-Target Effects of Succinate Dehydrogenase (SDH) Inhibitors in Cell Lines
A Technical Resource for Researchers Using Atpenin A5 and Other SDH Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of succinate dehydrogenase (SDH) inhibitors in cell culture, with a focus on potential off-target effects. As "Sdh-IN-5" is not a widely documented agent, this guide will use Atpenin A5 , a potent and well-characterized inhibitor of mitochondrial Complex II (SDH), as a primary example to illustrate key concepts and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Atpenin A5?
Atpenin A5 is a highly potent and specific inhibitor of the succinate-ubiquinone oxidoreductase activity of mitochondrial Complex II (SDH).[1][2] It binds to the ubiquinone (Coenzyme Q) binding site on Complex II, blocking the transfer of electrons from succinate to ubiquinone.[1] This inhibition disrupts the mitochondrial electron transport chain (ETC) and the Krebs cycle, leading to decreased ATP production and an accumulation of succinate.
Q2: I'm observing significant cytotoxicity in my cell line even at low nanomolar concentrations of Atpenin A5. Is this expected?
Yes, this is a plausible outcome. Atpenin A5 is a very potent inhibitor of SDH, with IC50 values in the low nanomolar range for mammalian mitochondria.[1] By disrupting the electron transport chain, it can severely impair cellular respiration, leading to energy depletion and cell death, particularly in cells that are highly reliant on oxidative phosphorylation. The degree of cytotoxicity can be cell-line dependent, based on the metabolic profile of the cells (e.g., reliance on glycolysis vs. oxidative phosphorylation).
Q3: Are there known off-target effects for Atpenin A5 that could explain unexpected phenotypes in my cells?
While Atpenin A5 is known for its high specificity for Complex II, at least one significant off-target effect has been identified:
-
Activation of mitochondrial ATP-sensitive potassium (mKATP) channels: At very low concentrations (e.g., 1 nM), Atpenin A5 has been shown to activate mKATP channels, a mechanism that is independent of its inhibitory effect on SDH enzymatic activity.[3][4] This can have various downstream consequences, including cardioprotective effects and modulation of cellular ion homeostasis.[3][4]
It's crucial to consider that unexpected phenotypes could arise from this or other, as-yet-undocumented off-target interactions, especially at higher concentrations.
Q4: How can I be sure the phenotype I'm observing is due to SDH inhibition and not an off-target effect?
This is a critical question in pharmacological studies. Here are a few strategies:
-
Use a structurally different SDH inhibitor: Employ another well-characterized SDH inhibitor with a different chemical scaffold (e.g., Malonate, 3-Nitropropionic acid) to see if it recapitulates the phenotype. If different inhibitors of the same target produce the same effect, it strengthens the on-target hypothesis.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of one of the SDH subunits (e.g., SDHA, SDHB). If this genetic approach mimics the pharmacological effect of Atpenin A5, it provides strong evidence for an on-target mechanism.
-
Rescue experiments: If the phenotype is due to succinate accumulation, attempt to rescue the effect by introducing a cell-permeable form of a downstream metabolite, such as fumarate.
Data Presentation: Inhibitor Selectivity
Understanding the selectivity of an inhibitor is key to interpreting experimental results. Below are tables summarizing the on-target potency of Atpenin A5 and its selectivity against other mitochondrial respiratory complexes.
Table 1: On-Target Potency of Atpenin A5 against Succinate-Ubiquinone Reductase (Complex II)
| Source Organism | IC50 (nM) | Reference |
| Bovine Heart Mitochondria | 3.7 | |
| Rat Liver Mitochondria | 9.3 | [3] |
| Ascaris suum (nematode) | 12 | [1] |
| Cardiomyocytes | 8.5 | [3] |
Table 2: Selectivity of Atpenin A5 Analogue (16c) Against Mitochondrial Complexes
| Target | IC50 | Fold Selectivity (CII vs CI) | Reference |
| Mitochondrial Complex II | 64 nM | >156-fold | [2] |
| Mitochondrial Complex I | >10,000 nM | [2] |
Note: Data for analogue 16c, derived from Atpenin A5, demonstrates the high selectivity for Complex II over Complex I. Atpenin A5 itself has been shown to have little effect on the activity of complexes I and III.[1]
Table 3: Representative Kinase Selectivity Profile (Hypothetical Example)
| Kinase Target | % Inhibition @ 1 µM |
| SDH (On-Target) | >99% |
| ABL1 | < 5% |
| AKT1 | < 2% |
| BRAF | < 1% |
| EGFR | < 5% |
| MAPK1 (ERK2) | < 3% |
| PIK3CA | < 1% |
| SRC | < 4% |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | 1. Inhibitor instability. 2. Cell passage number and metabolic state. 3. Variability in cell density at time of treatment. | 1. Prepare fresh stock solutions of Atpenin A5 in a suitable solvent (e.g., DMSO) and store protected from light. Aliquot to avoid freeze-thaw cycles. 2. Use cells within a consistent, low passage number range. Ensure cells are in the logarithmic growth phase. 3. Use a consistent seeding density and allow cells to adhere and stabilize before adding the inhibitor. |
| Cell death is more rapid or pronounced than expected. | 1. High sensitivity of the cell line to respiratory chain inhibition. 2. Off-target toxicity. 3. Induction of excessive mitochondrial Reactive Oxygen Species (ROS). | 1. Perform a dose-response curve to determine the EC50 for your specific cell line. Use the lowest effective concentration for your experiments. 2. Review literature for known off-targets. Consider performing a rescue experiment or using a genetic model (siRNA/CRISPR) to confirm the on-target effect. 3. Measure mitochondrial ROS production. If elevated, test the effect of a mitochondrial-targeted antioxidant (e.g., MitoTEMPO) to see if it mitigates the cell death. |
| No observable effect on cell viability, even at high concentrations. | 1. Cell line is highly glycolytic and not reliant on oxidative phosphorylation. 2. Inhibitor is inactive or degraded. 3. Cell membrane permeability issues. | 1. Assess the metabolic profile of your cells (e.g., using a Seahorse XF Analyzer). Test the inhibitor in media containing galactose instead of glucose to force reliance on oxidative phosphorylation. 2. Confirm inhibitor activity with a cell-free SDH activity assay or use a fresh stock. 3. While Atpenin A5 is generally cell-permeable, this can be a confounding factor for other inhibitors. |
| Unexpected changes in gene expression or signaling pathways unrelated to metabolism. | 1. Off-target effect (e.g., on mKATP channels). 2. Downstream cellular stress response. | 1. Investigate the known off-targets of Atpenin A5 (mKATP channels). Use an antagonist for the off-target (e.g., 5-hydroxydecanoate for mKATP) to see if it reverses the effect.[3][4] 2. Inhibition of SDH can lead to succinate accumulation, which can inhibit α-ketoglutarate-dependent dioxygenases, affecting epigenetic modifications and HIF-1α stability. Consider these downstream consequences. |
Visualizations
Signaling and Experimental Logic
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Atpenin A5 (or other SDH inhibitor)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of Atpenin A5 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium + MTT + solvent only) from all readings. Express the results as a percentage of the vehicle control.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
This protocol uses MitoSOX Red, a fluorescent probe that specifically targets mitochondria in live cells and is oxidized by superoxide, exhibiting red fluorescence.
Materials:
-
Cells of interest cultured on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy/plate reading.
-
Atpenin A5
-
MitoSOX™ Red reagent (stock solution typically 5 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or microplate reader (Ex/Em ~510/580 nm)
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (e.g., 70-80%) on an appropriate imaging plate.
-
Compound Treatment: Treat cells with Atpenin A5 at the desired concentration and for the desired time in complete medium. Include a vehicle control and a positive control (e.g., Antimycin A).
-
MitoSOX Loading: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or medium.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the 5 µM MitoSOX working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm HBSS to remove excess probe.
-
Imaging/Measurement: Immediately acquire images using a fluorescence microscope or measure the fluorescence intensity using a microplate reader (Ex/Em ~510/580 nm).
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well using appropriate software (e.g., ImageJ or plate reader software). Normalize the fluorescence of treated cells to the vehicle control.
References
- 1. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex II inhibitor atpenin A5 protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Sdh-IN-5 instability in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdh-IN-5. The following information is designed to help you address common challenges related to the stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What is the cause and how can I prevent this?
A1: Precipitation of small molecule inhibitors like this compound upon dilution into aqueous-based cell culture media is a common issue, often due to the compound's hydrophobicity. While this compound may be highly soluble in DMSO, its solubility can decrease significantly in aqueous environments.[1]
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, as many cell types can tolerate this level without significant toxicity.[2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Modify Dilution Method: Instead of diluting the DMSO stock directly into the full volume of media, try a serial dilution approach. First, make intermediate dilutions of your stock in DMSO, and then add the final, most dilute DMSO stock to your aqueous medium.[2]
-
Use Sonication: Liposoluble compounds that precipitate in aqueous solutions can often be redissolved using ultrasonication.[3] After diluting this compound into your media, sonicate the solution to aid in dissolution.
-
Visual Confirmation: After preparing your working solution, add a drop to a microscope slide and visually inspect for any precipitation.[3]
Q2: My experimental results with this compound are inconsistent. Could this be related to its stability in the media?
A2: Yes, inconsistent experimental outcomes are often linked to the stability of the compound in the culture medium over the duration of the experiment. The chemical and physical properties of a drug can change over time in a complex environment like cell culture media.[4][5] Factors such as temperature, pH, light exposure, and interactions with media components can lead to degradation of the active compound.[4][5]
Troubleshooting Steps:
-
Conduct a Stability Study: It is crucial to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the media for various time points and then analyzing its concentration and integrity using methods like HPLC or LC-MS/MS.[6]
-
Minimize Exposure to Harsh Conditions: Protect your this compound stock solutions and final working solutions from light and repeated freeze-thaw cycles.[7] Prepare fresh working solutions for each experiment whenever possible.
-
Evaluate Media Components: Certain components in cell culture media, such as high concentrations of salts or reactive oxygen species, can affect the stability of small molecules.[7] If you suspect an interaction, you may need to test the stability of this compound in a simpler buffer solution first.
Q3: How can I determine the optimal solvent and stock concentration for this compound?
A3: While DMSO is a common solvent for many small molecule inhibitors, it's essential to use it correctly to maintain compound solubility.[2]
Recommendations:
-
Solvent Selection: For most biological experiments, starting with a high-quality, anhydrous DMSO stock is recommended.[2] If you continue to face solubility issues, other solvents like ethanol or specialized formulation excipients could be explored, but their compatibility with your cell model must be validated.
-
Stock Concentration: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This allows you to add a very small volume to your culture medium to achieve the desired final concentration, thereby keeping the final DMSO percentage low.[1]
-
Storage: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Data Summary
The stability of a small molecule inhibitor like this compound in cell culture media can be influenced by several factors. The table below summarizes these key parameters and their potential impact.
| Parameter | Potential Impact on this compound Stability | Recommendations |
| pH | Changes in pH can lead to hydrolysis or other chemical degradation.[4][5] | Maintain a stable pH in your culture medium, typically between 7.2 and 7.4. Use buffered media and monitor the pH indicator color. |
| Temperature | Higher temperatures can accelerate the degradation of the compound.[4][5] | Store stock solutions at -20°C or -80°C. Minimize the time working solutions are kept at 37°C before use. |
| Light Exposure | Photoreactive compounds can degrade upon exposure to light. | Protect stock and working solutions from light by using amber vials or wrapping tubes in foil. |
| Media Components | Components like salts, amino acids, and serum proteins can interact with the compound, affecting its solubility and stability.[7] | Be aware of the composition of your media. If instability is suspected, test the compound in a simpler, defined medium or buffer. |
| Incubation Time | The longer the compound is in the media, the greater the chance for degradation. | For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM/F-12) with all required supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve a known weight of this compound powder in the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.
-
Prepare Working Solution: Dilute the 10 mM stock solution into your complete cell culture medium to your highest desired working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 reference sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining working solution in a sterile, sealed container in a 37°C, 5% CO2 incubator to mimic your experimental conditions.
-
Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the incubated working solution. Store each aliquot at -80°C.
-
Sample Analysis: Once all time point samples are collected, analyze them along with the T=0 sample using a validated analytical method (e.g., HPLC, LC-MS/MS) to determine the concentration of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A common stability threshold is ≥90% of the initial concentration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. scitechnol.com [scitechnol.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
How to prevent Sdh-IN-5 precipitation in aqueous solution
Welcome to the technical support center for Sdh-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the prevention of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. By inhibiting SDH, this compound disrupts these crucial cellular energy production pathways. This inhibitory action is the basis for its antifungal properties.
Q2: Why does this compound precipitate in my aqueous experimental setup?
This compound, like many succinate dehydrogenase inhibitors (SDHIs), is a lipophilic compound, meaning it is more soluble in organic solvents than in water.[2][3] Precipitation in aqueous solutions is common for such molecules and is often due to a phenomenon known as "salting out" when the compound is transferred from a high-concentration organic stock solution (like DMSO) into an aqueous buffer. The drastic change in solvent polarity reduces its solubility, causing it to come out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.
Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution?
It is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, to avoid solvent-induced artifacts in your experimental results.[4] Higher concentrations of DMSO can have independent effects on cellular systems.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your aqueous experimental solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration of this compound: Titrate down the concentration to determine the highest workable concentration that remains in solution. 2. Optimize the DMSO concentration: While keeping the final DMSO concentration low is important, a slight, well-controlled increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment. |
| Solution becomes cloudy over time or after temperature changes. | The compound is coming out of solution due to changes in temperature or prolonged incubation. | 1. Pre-warm or pre-cool your solutions: Ensure that the this compound stock solution and the aqueous buffer are at the same temperature before mixing. 2. Prepare fresh dilutions: For long-term experiments, it is advisable to prepare fresh dilutions of this compound from the stock solution closer to the time of use. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound working solution leading to different effective concentrations. | 1. Vortex thoroughly: After adding the DMSO stock to the aqueous buffer, vortex the solution vigorously to ensure complete mixing and dispersion. 2. Use a consistent protocol: Standardize the procedure for preparing the working solution, including the order of addition and mixing time. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. The product page for this compound suggests storage at -20°C for up to 1 month and at -80°C for up to 6 months.[1]
-
Preparation of Aqueous Working Solution for In Vitro Assays
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the this compound stock solution needed.
-
Add the required volume of the aqueous buffer to a sterile polypropylene tube.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition to a vortexing solution helps to rapidly disperse the compound and can prevent immediate precipitation.
-
Continue to vortex for at least 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider reducing the final concentration.
-
Use the freshly prepared working solution in your experiment immediately.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Succinate Dehydrogenase Inhibition
The inhibition of Succinate Dehydrogenase (SDH) by this compound leads to a cascade of downstream cellular effects. The primary consequence is the accumulation of succinate, which cannot be converted to fumarate. This accumulation has significant signaling implications, most notably the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the in vitro activity of this compound.
References
Technical Support Center: Succinate Dehydrogenase Inhibitor (SDHI) Series
Disclaimer: Information for a specific compound designated "Sdh-IN-5" is not publicly available. This guide is based on the characteristics of similar succinate dehydrogenase inhibitors, including those in the "SDH-IN-" series, and general knowledge of SDHI experimentation. The provided protocols and troubleshooting advice should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Succinate Dehydrogenase Inhibitors (SDHIs)?
A1: SDHIs are a class of compounds that target and inhibit the enzymatic activity of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool.[1] By inhibiting SDH, these compounds disrupt the tricarboxylic acid (TCA) cycle and mitochondrial respiration, leading to decreased ATP production and an accumulation of succinate.[1][2]
Q2: I am observing high variability in my experimental results with an SDHI. What are the potential causes?
A2: Experimental variability with SDHIs can arise from several factors:
-
Compound Stability and Solubility: Ensure the inhibitor is fully dissolved and stable in your experimental medium. Poor solubility can lead to inconsistent effective concentrations.
-
Cellular Uptake and Metabolism: The rate at which the inhibitor enters the cells and its metabolic fate can vary between cell lines and experimental conditions.
-
Mitochondrial Density and Activity: The baseline metabolic state of your cells, including mitochondrial content and respiratory rate, can influence their sensitivity to SDHIs.
-
Assay-Specific Conditions: Factors such as incubation time, substrate availability, and the specific endpoint being measured can all contribute to variability.
-
Stereochemistry: For chiral SDHIs, different enantiomers can exhibit significantly different biological activities.[3] Ensure you are using a consistent and characterized form of the inhibitor.
Q3: My cells are showing unexpected off-target effects. Is this common with SDHIs?
A3: While SDHIs are designed to be specific for succinate dehydrogenase, off-target effects can occur, particularly at higher concentrations. The accumulation of succinate due to SDH inhibition can itself lead to widespread cellular changes, including alterations in gene expression through epigenetic mechanisms. It is crucial to perform dose-response experiments to identify the optimal concentration range that elicits the desired on-target effects with minimal off-target consequences.
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before each experiment. |
| Variations in Compound Concentration | Prepare fresh serial dilutions of the inhibitor for each experiment from a well-characterized stock solution. Verify the accuracy of your pipetting. |
| Fluctuations in Incubation Time | Standardize the incubation time with the inhibitor across all experiments. |
| Changes in Cell Culture Media | Use a consistent batch of cell culture medium and supplements, as variations in components can affect cell metabolism and drug sensitivity. |
| Assay Interference | Run appropriate controls to ensure the inhibitor does not interfere with the assay chemistry (e.g., absorbance or fluorescence of the readout). |
Problem 2: Low or No Inhibitory Effect Observed
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Store the inhibitor according to the manufacturer's instructions. Protect from light and repeated freeze-thaw cycles. Test the activity of a fresh batch of the compound. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation period for observing the inhibitory effect. |
| Low Cellular Permeability | If using intact cells, consider using a permeabilizing agent (with appropriate controls) or switching to an isolated mitochondria or enzyme activity assay. |
| Incorrect Assay Conditions | Optimize the assay buffer, pH, and substrate concentrations for measuring SDH activity. |
| Cellular Resistance Mechanisms | Some cell lines may have intrinsic or acquired resistance to SDHIs. Consider using a different cell line or investigating potential resistance mechanisms. |
Experimental Protocols
Protocol 1: Measurement of SDH Activity in Isolated Mitochondria
This protocol is a generalized procedure for measuring the effect of an SDHI on the activity of succinate dehydrogenase in isolated mitochondria using a spectrophotometric assay with DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)
-
Succinate solution (e.g., 1 M stock)
-
Rotenone (to inhibit Complex I)
-
Antimycin A (to inhibit Complex III)
-
DCPIP solution
-
Decylubiquinone
-
SDH Inhibitor (e.g., this compound)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing assay buffer, rotenone, antimycin A, and DCPIP.
-
Add the isolated mitochondria to the cuvette and incubate for a few minutes at the desired temperature (e.g., 30°C).
-
Add the SDH inhibitor at various concentrations to different cuvettes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding succinate and decylubiquinone.
-
Immediately start monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the rate of DCPIP reduction for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of an SDHI on the viability of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is often correlated with cell viability.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
SDH Inhibitor (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Plate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SDH inhibitor. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the TCA cycle and electron transport chain.
Caption: General experimental workflow for determining the IC50 or EC50 of this compound.
References
Technical Support Center: Mitigating Sdh-IN-5-Induced Cellular Stress
Welcome to the technical support center for Sdh-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating cellular stress observed during experiments with this compound, a potent inhibitor of Succinate Dehydrogenase (SDH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a key enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain (ETC).[1][2][3][4] By inhibiting SDH, this compound disrupts these central metabolic pathways, leading to a decrease in cellular respiration and ATP production.
Q2: What are the expected cellular consequences of SDH inhibition by this compound?
A2: Inhibition of SDH by this compound is expected to cause a range of cellular effects, primarily stemming from metabolic disruption. These include:
-
Accumulation of Succinate: As the direct substrate of SDH, succinate will accumulate in the mitochondrial matrix and cytoplasm.[5][6]
-
Metabolic Reprogramming: Cells may shift towards a more glycolytic phenotype to compensate for the reduced mitochondrial respiration, a phenomenon similar to the Warburg effect observed in cancer cells.
-
Induction of a Pseudohypoxic State: The accumulation of succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions.[7] This can trigger hypoxic signaling pathways.
-
Increased Oxidative Stress: Disruption of the electron transport chain at Complex II can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[7]
-
Reduced Cell Proliferation and Viability: Due to the central role of SDH in energy metabolism, its inhibition can lead to decreased cell proliferation and, at higher concentrations or prolonged exposure, cell death.
Q3: My cells are showing signs of significant stress and death even at low concentrations of this compound. What could be the reason?
A3: Several factors could contribute to excessive cellular stress:
-
Cell Type Sensitivity: Different cell lines have varying dependencies on oxidative phosphorylation. Cells that are highly reliant on mitochondrial respiration may be more sensitive to SDH inhibition.
-
Off-Target Effects: Although designed to be specific, at higher concentrations, this compound might have off-target effects that contribute to toxicity.
-
Suboptimal Cell Culture Conditions: Pre-existing stress in your cell cultures due to factors like nutrient deprivation, high cell density, or contamination can exacerbate the effects of this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is within a non-toxic range for your specific cell line.
Q4: How can I mitigate this compound-induced cellular stress in my experiments?
A4: To mitigate cellular stress, consider the following strategies:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration that achieves the desired level of SDH inhibition without causing excessive cytotoxicity.
-
Supplement with Antioxidants: To counteract oxidative stress, you can supplement your culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E.
-
Provide Alternative Carbon Sources: Supplementing the media with pyruvate may help to partially rescue cells by providing an alternative entry point into the TCA cycle downstream of the inhibited step.
-
Use a Different Cell Line: If feasible, consider using a cell line that is less sensitive to disruptions in mitochondrial respiration.
-
Shorten Exposure Time: Reduce the duration of this compound treatment to the minimum time required to observe the desired biological effect.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death at expected effective concentrations. | 1. High sensitivity of the cell line to metabolic stress.2. This compound concentration is too high.3. Suboptimal cell health prior to treatment. | 1. Perform a detailed dose-response and time-course experiment to find the optimal experimental window.2. Supplement media with antioxidants (e.g., 1-5 mM N-acetylcysteine).3. Ensure cells are in the logarithmic growth phase and at an appropriate density before adding the inhibitor. |
| Inconsistent results between experiments. | 1. Variability in cell passage number.2. Inconsistent inhibitor concentration.3. Fluctuations in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range.2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock.3. Regularly calibrate and monitor incubator conditions. |
| Unexpected changes in gene or protein expression unrelated to hypoxic pathways. | 1. Off-target effects of this compound.2. Secondary stress responses. | 1. Validate key findings using a structurally different SDH inhibitor, if available.2. Perform a literature search for known off-target effects of similar classes of inhibitors.3. Analyze markers of other stress pathways (e.g., unfolded protein response, DNA damage response). |
| No observable effect of this compound treatment. | 1. Inactive compound.2. Incorrect concentration or dilution.3. Cell line is resistant to SDH inhibition. | 1. Verify the activity of this compound using a cell-free SDH activity assay.2. Double-check all calculations and dilutions.3. Confirm SDH expression in your cell line and consider using a cell line known to be sensitive to metabolic inhibitors. |
Experimental Protocols
Protocol 1: Assessment of this compound Induced Cytotoxicity using a Resazurin-Based Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DCFDA cellular ROS detection assay kit (or similar)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include a positive control (e.g., H2O2) and a vehicle control.
-
At the end of the treatment, remove the medium and wash the cells with a buffered saline solution.
-
Load the cells with the ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's instructions.
-
Incubate for the recommended time at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence using a fluorescence microscope or a plate reader (Ex/Em ~485/535 nm).
-
Normalize the fluorescence intensity to the number of cells or a housekeeping protein if necessary.
Signaling Pathways and Workflows
Caption: this compound inhibits SDH, leading to succinate accumulation, ROS production, and HIF-1α stabilization.
Caption: Workflow for assessing this compound-induced cellular stress.
References
- 1. echemi.com [echemi.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-5 inconsistent results in repeated experiments
Welcome to the technical support center for Sdh-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the Krebs cycle. By inhibiting SDH, this compound disrupts cellular respiration and energy production. It has an IC50 of 3.293 μM.[1]
Q2: My this compound solution appears to have precipitated. What should I do?
Precipitation of this compound can occur during preparation. To aid dissolution, gentle heating and/or sonication can be applied.[1] It is crucial to ensure the inhibitor is fully dissolved to achieve an accurate final concentration and consistent results.
Q3: What is the recommended storage protocol for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] Following these guidelines is critical to maintain the stability and activity of the compound.
Q4: I am observing high variability between my experimental replicates. What are the potential causes?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Solubility and Stability: Ensure the compound is fully dissolved and has been stored correctly.[1][]
-
Experimental Conditions: Variations in cell density, incubation times, and reagent concentrations can all contribute to variability.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may bind to other proteins, leading to unexpected biological responses.[3]
-
Cell Line Integrity: The passage number and health of your cells can impact their response to treatment.
Q5: How can I be sure that the observed effects are due to this compound activity?
To validate that the observed phenotype is a direct result of this compound's inhibition of SDH, consider the following control experiments:
-
Dose-Response Curve: Perform a dose-response experiment to demonstrate that the effect is dependent on the concentration of this compound.
-
Negative Control: Use a structurally similar but inactive analog of this compound, if available, to show that the effect is not due to the chemical scaffold.
-
Rescue Experiment: If possible, supplement the cells with a downstream metabolite of the SDH-catalyzed reaction (e.g., fumarate) to see if this can rescue the phenotype.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Low or No Inhibitory Activity
| Potential Cause | Recommended Action |
| Degraded Compound | Verify the storage conditions and age of the this compound stock solution.[1] Prepare a fresh stock solution from a new vial of powder. |
| Incorrect Concentration | Double-check all dilution calculations. Use a recently calibrated pipette. |
| Incomplete Dissolution | Inspect the stock solution for any visible precipitate. If present, use gentle heating or sonication to fully dissolve the compound.[1] |
| Cellular Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or increasing the concentration of this compound after performing a dose-response curve. |
Problem 2: High Background Signal or Off-Target Effects
| Potential Cause | Recommended Action |
| Excessive Concentration | Titrate the concentration of this compound to find the optimal balance between target inhibition and off-target effects.[3] |
| Non-Specific Binding | Include appropriate vehicle controls (e.g., DMSO) in your experimental setup. Ensure the final concentration of the vehicle is consistent across all wells and does not exceed a level that affects cell viability. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination. |
Problem 3: Inconsistent Results Across Experiments
| Potential Cause | Recommended Action |
| Variability in Cell Culture | Standardize cell seeding density, passage number, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Compound Preparation | Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability from repeated dissolutions. Adhere strictly to the recommended solubility protocols.[1] |
| Assay-Specific Variability | Optimize and validate your experimental assay to ensure it is robust and reproducible. This includes optimizing incubation times, antibody concentrations (for immunoassays), and substrate concentrations (for enzyme assays). |
Experimental Protocols
This compound Stock Solution Preparation
For consistent results, proper preparation of the this compound stock solution is critical. The following table summarizes solubility protocols for achieving a concentration of ≥ 2.5 mg/mL (7.73 mM).[1]
| Protocol | Solvent Composition | Result |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | Clear Solution |
Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of Succinate Dehydrogenase (SDH).
Experimental Workflow for this compound Treatment
Caption: A generalized workflow for cell-based experiments using this compound.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
Improving Sdh-IN-5 delivery to target cells
Welcome to the technical support center for Sdh-IN-5, a potent succinate dehydrogenase (SDH) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a key enzyme that participates in both the citric acid cycle and the electron transport chain, two fundamental cellular processes for energy production.[1][2][3][4][5][6] In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate. In the electron transport chain, it transfers electrons from succinate to coenzyme Q. By inhibiting SDH, this compound disrupts these processes, leading to an accumulation of succinate and impaired mitochondrial respiration.
2. What are the potential therapeutic applications of this compound?
Inhibition of SDH is a promising strategy for various diseases. In certain cancers, mutations in SDH can lead to the accumulation of succinate, which acts as an "oncometabolite" and promotes tumor growth. Therefore, modulating SDH activity with inhibitors like this compound is being explored as a potential cancer therapy. Additionally, SDH dysfunction is implicated in neurodegenerative diseases and inflammatory conditions.
3. How should I prepare this compound for in vitro experiments?
This compound is a poorly water-soluble compound, which presents a challenge for its delivery to cells in culture. Proper formulation is critical for achieving the desired biological effect. Here are some key considerations:
-
Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. For working solutions in cell culture media, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Formulations: To improve solubility and delivery, co-solvents and excipients can be used. Several protocols have been developed to enhance the solubility of poorly soluble drugs for in vivo and in vitro studies.
4. How can I assess the delivery and cellular uptake of this compound?
Verifying that this compound is entering your target cells is a critical step. Several methods can be employed to assess cellular uptake:
-
Direct Measurement: If a suitable analytical method like liquid chromatography-mass spectrometry (LC-MS) is available, you can directly measure the intracellular concentration of this compound. This involves treating cells with the compound, followed by cell lysis and analysis of the lysate.
-
Indirect Functional Assays: A more common approach is to measure the downstream effects of SDH inhibition, which indirectly confirms the compound's entry and target engagement. These assays are detailed in the Experimental Protocols section.
5. What are the expected downstream effects of SDH inhibition by this compound in mammalian cells?
Inhibition of SDH by this compound is expected to lead to several measurable downstream effects:
-
Increased Intracellular Succinate: The most direct consequence of SDH inhibition is the accumulation of its substrate, succinate.
-
Altered Cellular Respiration: As a component of the electron transport chain, SDH inhibition will impact cellular oxygen consumption rates (OCR).
-
Changes in Histone Methylation: Succinate can inhibit the activity of 2-oxoglutarate-dependent dioxygenases, including histone demethylases. This can lead to alterations in the histone methylation landscape of the cell.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Low or no observable effect of this compound in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation. Consider using a formulation with solubilizing agents as detailed in the data table below. |
| Insufficient Cellular Uptake | Increase the incubation time or the concentration of this compound. Confirm cellular uptake using one of the methods described in the FAQs and Experimental Protocols. |
| Cell Line Insensitivity | The target cell line may not be sensitive to SDH inhibition. Test the compound on a panel of cell lines, including those known to be dependent on mitochondrial respiration. |
| Incorrect Assay Endpoint | Ensure the chosen assay is appropriate to detect the downstream effects of SDH inhibition. For example, a short-term viability assay may not capture the metabolic effects. Consider measuring succinate levels or oxygen consumption. |
Issue 2: High cytotoxicity observed at expected effective concentrations.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of DMSO or other organic solvents is non-toxic to your cells (typically <0.5%). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects. Perform a dose-response curve to determine the optimal concentration with maximal target inhibition and minimal toxicity. |
| Cellular Stress | Prolonged and complete inhibition of cellular respiration can be highly toxic. Consider shorter incubation times or lower concentrations to minimize general cytotoxicity while still observing specific effects. |
Data Presentation
Table 1: this compound Solubility Formulations
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.73 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.73 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.73 mM) |
Data obtained from publicly available sources. SBE-β-CD: Sulfobutyl ether-β-cyclodextrin.
Experimental Protocols
Protocol 1: Measurement of Succinate Dehydrogenase (SDH) Activity in Cultured Cells
This protocol provides a method to directly measure SDH activity in cell lysates, which can be used to confirm the inhibitory effect of this compound.
-
Sample Preparation:
-
Culture cells to the desired density in a multi-well plate.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS.
-
Homogenize the cells (1 x 10^6) in 100 µL of ice-cold SDH Assay Buffer.[7]
-
Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Procedure:
-
Add 5-50 µL of the cell lysate to a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.
-
Prepare a reaction mix containing SDH substrate and a probe (e.g., DCIP), which changes color upon reduction.
-
Add 50 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 600 nm in a kinetic mode at 25°C for 10-30 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time. The rate of color change is proportional to the SDH activity.
-
Compare the activity in this compound-treated samples to the vehicle-treated control to determine the percentage of inhibition.
-
Protocol 2: Measurement of Intracellular Succinate Levels
This protocol describes how to measure the accumulation of succinate in cells following treatment with this compound.
-
Sample Preparation:
-
Succinate Measurement:
-
Use a commercially available succinate colorimetric or fluorometric assay kit.
-
Follow the manufacturer's instructions to measure the succinate concentration in the cell lysates.
-
Normalize the succinate concentration to the total protein content of the lysate, determined by a standard protein assay (e.g., BCA assay).
-
Protocol 3: Assessment of Cellular Uptake of this compound by LC-MS
This protocol outlines a general procedure for the direct quantification of intracellular this compound.
-
Cell Treatment and Lysis:
-
Plate cells and treat with a known concentration of this compound for a specific duration.
-
Wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable solvent (e.g., methanol or acetonitrile) to extract the small molecule.
-
-
Sample Analysis:
-
Centrifuge the lysate to pellet cellular debris.
-
Analyze the supernatant using a liquid chromatography-mass spectrometry (LC-MS) system calibrated with a standard curve of this compound.
-
-
Data Interpretation:
-
The measured concentration of this compound in the lysate can be used to determine the intracellular concentration, typically normalized to the cell number or total protein content.
-
Visualizations
Caption: this compound inhibits SDH, disrupting the citric acid cycle and electron transport chain.
Caption: A logical workflow for troubleshooting low efficacy of this compound in experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Sdh-IN-5 degradation and storage conditions
Technical Support Center: Sdh-IN-5
Important Notice: Initial searches for "this compound" did not yield information on a specific chemical compound. The search results were predominantly related to Subdural Hematoma (SDH). This suggests that "this compound" may be an internal designation, a novel compound with limited public information, or a potential typographical error. The following information is based on general best practices for handling chemical compounds in a research setting and will be updated as more specific information on this compound becomes available. Researchers should always refer to the manufacturer's specific guidelines for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific data for this compound is unavailable, general recommendations for storing similar research compounds to minimize degradation are as follows:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator at -20°C is often recommended for long-term storage to prevent degradation from moisture and heat.
-
In Solution: If this compound is dissolved in a solvent, it is crucial to use an appropriate, high-purity solvent. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for long-term stability. Always consult any available manufacturer's data for solvent compatibility and specific storage temperatures.
Q2: I am observing variable results in my experiments using this compound. What could be the cause?
A2: Variability in experimental results can stem from several factors related to the handling and stability of the compound:
-
Compound Degradation: this compound may be sensitive to light, temperature, or air. Ensure that the compound is handled under appropriate conditions (e.g., subdued light, on ice) during experimental setup.
-
Solvent Purity and Stability: The purity of the solvent used to dissolve this compound is critical. Impurities can react with the compound, leading to degradation. Additionally, the compound may not be stable in the chosen solvent over time.
-
Inconsistent Concentrations: Ensure accurate and consistent preparation of stock solutions and dilutions. Use calibrated pipettes and analytical balances.
-
Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing of stock solutions can lead to degradation. Prepare single-use aliquots to maintain compound integrity.
Q3: How can I check for the degradation of my this compound sample?
A3: Several analytical techniques can be employed to assess the purity and integrity of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to check for the presence of degradation products. A pure sample will show a single major peak, while a degraded sample will show additional peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can not only separate degradation products but also help in their identification by providing mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to identify structural changes or the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Activity in Bioassay | Compound degradation | - Prepare fresh stock solutions from solid compound.- Assess the purity of the solid compound using HPLC or LC-MS.- Review storage conditions and handling procedures. |
| Inaccurate concentration | - Verify calculations for dilutions.- Use calibrated equipment for measurements. | |
| Inconsistent Results Between Experiments | Instability in solution | - Prepare fresh dilutions for each experiment from a frozen stock aliquot.- Investigate the stability of this compound in the chosen solvent at the working temperature. |
| Batch-to-batch variability of the compound | - If possible, obtain a certificate of analysis for each batch.- Perform a quality control check (e.g., HPLC) on new batches. | |
| Precipitate Formation in Solution | Low solubility | - Check the solubility limits of this compound in the chosen solvent.- Consider using a different solvent or a co-solvent system.- Gentle warming or sonication may help, but be cautious of temperature-induced degradation. |
| Compound degradation leading to insoluble products | - Assess the purity of the solution using HPLC. |
Experimental Protocols & Visualizations
Protocol 1: Assessment of this compound Stability in Solution
This protocol outlines a general workflow to determine the stability of this compound in a specific solvent over time.
Methodology:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in the desired high-purity solvent to a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared stock solution using HPLC or LC-MS to establish the initial purity profile.
-
Incubation: Aliquot the remaining stock solution into several vials and store them under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), retrieve one aliquot from each storage condition.
-
Analysis: Analyze each sample by HPLC or LC-MS.
-
Data Comparison: Compare the chromatograms from each time point to the initial (T=0) analysis. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Caption: Workflow for assessing this compound stability in solution.
Signaling Pathway Considerations (Hypothetical)
Without specific information on the target of this compound, we can only provide a generic signaling pathway diagram that is often relevant in drug development research, such as a kinase signaling cascade. Researchers should substitute the generic placeholders with the specific targets of this compound as that information becomes available.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Validation & Comparative
A Comparative Guide to Succinate Dehydrogenase (SDH) Inhibitors
Disclaimer: Information regarding the specific compound "Sdh-IN-5" is not available in the public domain or scientific literature at the time of this writing. Therefore, this guide provides a comparative analysis of other well-characterized succinate dehydrogenase (SDH) inhibitors: Atpenin A5, Carboxin, and 3-Nitropropionic Acid. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to SDH and its Inhibition
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a vital role in cellular metabolism by linking the tricarboxylic acid (TCA) cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.
Inhibition of SDH can have profound effects on cellular respiration and energy production, making it a target for fungicides, insecticides, and potential therapeutic agents for various diseases. SDH inhibitors can be broadly classified into two main categories based on their binding site: those that bind to the succinate-binding site on the SDHA subunit and those that target the ubiquinone-binding (Qp) site within the SDHB, SDHC, and SDHD subunits.
Comparative Analysis of SDH Inhibitors
This section provides a detailed comparison of three well-studied SDH inhibitors with distinct mechanisms of action.
Data Presentation
The following tables summarize the key characteristics and quantitative data for Atpenin A5, Carboxin, and 3-Nitropropionic Acid.
Table 1: General Characteristics of Selected SDH Inhibitors
| Inhibitor | Class | Target Subunit(s) | Binding Site | Mechanism of Action |
| Atpenin A5 | Qp-site inhibitor | SDHB, SDHC, SDHD | Ubiquinone-binding site | Non-competitive |
| Carboxin | Qp-site inhibitor | SDHB, SDHC, SDHD | Ubiquone-binding site | Non-competitive |
| 3-Nitropropionic Acid (3-NP) | Succinate analogue | SDHA | Succinate-binding site | Irreversible (suicide inhibitor) |
Table 2: Inhibitory Potency (IC50) of Selected SDH Inhibitors
| Inhibitor | Organism/System | IC50 Value |
| Atpenin A5 | Bovine heart mitochondria | 3.6 nM |
| Ascaris suum mitochondria | 12 nM | |
| Human SDH | 3.7 nM | |
| Carboxin | Bovine heart mitochondria | 1.1 µM |
| 3-Nitropropionic Acid (3-NP) | Not typically defined by IC50 due to irreversible nature | Not Applicable |
Signaling Pathways and Experimental Workflows
Mechanism of Action of SDH Inhibitors
The following diagram illustrates the different binding sites and inhibitory mechanisms of the compared SDH inhibitors within the succinate dehydrogenase complex.
Caption: Binding sites of different classes of SDH inhibitors.
Experimental Workflow for SDH Activity Assay
A common method to determine SDH activity and the potency of its inhibitors is the DCPIP (2,6-dichlorophenolindophenol) reduction assay. The workflow for this experiment is outlined below.
Caption: General workflow for an in vitro SDH activity assay.
Experimental Protocols
Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Reduction Method)
This protocol is a generalized method for measuring SDH activity in isolated mitochondria.
1. Materials:
-
Isolated mitochondria
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Sodium succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (intermediate electron carrier)
-
Spectrophotometer capable of kinetic measurements at 600 nm
2. Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sodium succinate, and DCPIP in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Add the mitochondrial suspension to the cuvette to initiate the reaction.
-
Immediately add PMS to the mixture.
-
Start the kinetic measurement of the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
The rate of absorbance change is proportional to the SDH activity.
3. For Inhibitor Studies (IC50 Determination):
-
Perform the assay as described above in the presence of various concentrations of the inhibitor.
-
A control reaction without the inhibitor should be run in parallel.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The comparison of Atpenin A5, Carboxin, and 3-Nitropropionic Acid highlights the diversity of SDH inhibitors in terms of their binding sites, mechanisms of action, and potencies. Atpenin A5 stands out as a highly potent, non-competitive inhibitor targeting the ubiquinone-binding site. Carboxin, also a Qp-site inhibitor, exhibits lower potency. In contrast, 3-Nitropropionic Acid acts as an irreversible inhibitor at the succinate-binding site. The choice of inhibitor for research or therapeutic development depends on the specific application and desired pharmacological profile. The provided experimental protocol offers a fundamental method for assessing the activity of these and other SDH inhibitors.
A Comparative Analysis of Succinate Dehydrogenase Inhibitors: The Natural Toxin 3-NPA vs. Synthetic Analogs
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Succinate dehydrogenase (SDH), or mitochondrial complex II, stands at the crossroads of cellular metabolism, uniquely participating in both the Krebs cycle and the electron transport chain. Its inhibition has profound consequences on cellular bioenergetics, making SDH inhibitors a subject of intense study, both as toxins and as potential therapeutic agents. This guide provides a comparative analysis of the well-characterized natural neurotoxin, 3-Nitropropionic acid (3-NPA), and other synthetic succinate dehydrogenase inhibitors (SDHIs) used in research.
It is important to note that the specific compound "Sdh-IN-5" is not readily identifiable in the current scientific literature. Therefore, this guide will compare 3-NPA to other known synthetic SDH inhibitors for which experimental data is available.
Mechanism of Action: A Tale of Two Binding Sites
Succinate dehydrogenase is a heterotetrameric enzyme with two main functional domains: the succinate-binding site on the SDHA subunit and the ubiquinone (Coenzyme Q) binding site within the SDHB, SDHC, and SDHD subunits. Inhibitors of SDH can be broadly classified based on which of these sites they target.
3-Nitropropionic Acid (3-NPA): An Irreversible Inhibitor
3-NPA is a naturally occurring mycotoxin found in various fungi and plants.[1] It acts as an irreversible inhibitor of SDH.[2][3][4][5] The mechanism involves the enzymatic oxidation of 3-NPA by SDH itself, which generates a reactive intermediate that covalently binds to the enzyme's active site, rendering it permanently inactive.[4][6] This irreversible inhibition leads to a complete shutdown of the enzyme's function.
Synthetic SDH Inhibitors (SDHIs): A Diverse Class
The majority of synthetic SDHIs, many of which are utilized as fungicides in agriculture, are competitive inhibitors that target the ubiquinone-binding pocket of the enzyme.[7] These inhibitors prevent the binding of ubiquinone, thereby blocking the transfer of electrons from SDH to the rest of the electron transport chain. This class includes compounds such as carboxin, fluopyram, and boscalid.[2][7] Other research-grade SDHIs have been developed with varying potencies and specificities.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the available IC50 data for 3-NPA and other exemplary synthetic SDHIs.
| Compound | Target | IC50 Value | Organism/System | Reference |
| 3-Nitropropionic acid (3-NPA) | Succinate Dehydrogenase | ~3 mM (inactivator concentration) | Mammalian | [6] |
| 3-Nitropropionic acid (3-NPA) | Formazan production (MTT assay) | as low as 10⁻⁸ M | Chinese Hamster Ovary (CHO) cells | [4][8] |
| SDH-IN-1 | Succinate Dehydrogenase | 4.53 µM | Fungal (Sclerotinia sclerotiorum) | [9] |
| Succinate dehydrogenase-IN-1 (Compound 34) | Succinate Dehydrogenase | 0.94 µM | Fungal (Rhizoctonia solani) | [9] |
| Antifungal agent 125 (compound 4H) | Succinate Dehydrogenase | 3.59 µg/mL | Fungal (Alternaria alternata) | [9] |
| SDH-IN-9 (compound Ip) | Succinate Dehydrogenase | 0.93 µg/mL | Fungal (Fusarium graminearum) | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, target organisms, and assay types.
Cellular and Systemic Effects: A Comparative Overview
The inhibition of SDH by both 3-NPA and synthetic SDHIs leads to a cascade of downstream cellular events, although their systemic effects can differ significantly based on their intended applications and off-target activities.
| Feature | 3-Nitropropionic Acid (3-NPA) | Synthetic SDHIs (e.g., Fungicides) |
| Primary Effect | Inhibition of cellular respiration and Krebs cycle.[7][10] | Inhibition of fungal respiration.[2] |
| ATP Production | Significant reduction in ATP synthesis.[7] | Decreased ATP content in target fungi.[2] |
| Reactive Oxygen Species (ROS) | Increased production of ROS, leading to oxidative stress.[7] | Can lead to ROS production in target organisms. |
| Cellular Consequences | Mitochondrial dysfunction, excitotoxicity, apoptosis, and neuroinflammation.[7] | Inhibition of mycelial growth and spore germination in fungi.[2] |
| In Vivo Effects | Neurotoxicity, particularly in the striatum, mimicking Huntington's disease; also exhibits cardiotoxicity.[2][1][9] | Primarily used for their fungicidal properties in agriculture. Potential for off-target effects in non-target organisms is a subject of ongoing research. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of SDH inhibition and a typical experimental workflow for assessing the effects of these inhibitors.
Caption: Mechanism of SDH inhibition by 3-NPA and synthetic SDHIs.
Caption: General experimental workflow for evaluating SDH inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of SDH inhibitors.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
-
Sample Preparation:
-
Harvest tissues or cells and homogenize in ice-cold SDH assay buffer. For isolated mitochondria, use appropriate isolation kits.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the mitochondrial fraction.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing SDH assay buffer, SDH substrate mix (containing succinate), and the electron probe (DCPIP).
-
Add the sample (cell lysate or isolated mitochondria) to a 96-well plate.
-
Add the SDH inhibitor (3-NPA or synthetic SDHI) at various concentrations.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately measure the absorbance at 600 nm in a kinetic mode at 25°C for 10-30 minutes.
-
The rate of decrease in absorbance at 600 nm is proportional to the SDH activity.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol describes the measurement of hydrogen peroxide (H₂O₂), a major form of ROS, using the Amplex® Red reagent.
-
Principle: In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.
-
Reagents:
-
Incubation medium (e.g., KCl-based buffer with respiratory substrates).
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
Superoxide dismutase (SOD) to convert superoxide to H₂O₂.
-
Respiratory substrates (e.g., succinate, pyruvate, malate).
-
-
Procedure for Isolated Mitochondria:
-
Add isolated mitochondria to the incubation medium in a fluorometer cuvette or 96-well plate.
-
Add HRP, Amplex® Red, and SOD to the medium.
-
Add the SDH inhibitor of interest.
-
Initiate ROS production by adding the respiratory substrate (e.g., succinate).
-
Record the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.
-
The rate of fluorescence increase is proportional to the rate of H₂O₂ production.
-
Cellular ATP Level Measurement
This protocol utilizes a luciferase-based assay to quantify cellular ATP levels.
-
Principle: The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.
-
Procedure:
-
Culture cells in a 96-well plate and treat with the SDH inhibitor for the desired time.
-
Lyse the cells to release ATP.
-
Add a reagent containing luciferin and luciferase.
-
Measure the luminescence using a luminometer.
-
Quantify ATP concentration by comparing the luminescence of samples to a standard curve of known ATP concentrations.
-
Conclusion
3-NPA and synthetic SDHIs, while both targeting a critical enzyme in cellular metabolism, exhibit fundamental differences in their mechanism of action, potency, and biological effects. 3-NPA's irreversible inhibition of the succinate-binding site leads to potent and widespread toxicity in mammals, making it a valuable tool for modeling neurodegenerative diseases. In contrast, many synthetic SDHIs are designed as reversible inhibitors of the ubiquinone-binding site, with high specificity for fungal enzymes, rendering them effective agricultural fungicides. Understanding these distinctions is crucial for researchers in toxicology, drug development, and agricultural science when selecting and interpreting data from studies involving these powerful metabolic inhibitors.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Impact of Five Succinate Dehydrogenase Inhibitors on DON Biosynthesis of Fusarium asiaticum, Causing Fusarium Head Blight in Wheat [mdpi.com]
- 3. Chronic Subdural Hematoma (cSDH): A review of the current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Subdural hematoma - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Subdural Hematoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurocritical Management of Traumatic Acute Subdural Hematomas - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-5: A Comparative Analysis of Cross-Reactivity with Other Dehydrogenases
Introduction
Sdh-IN-5 is an investigational inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1][2][3] By targeting SDH, this compound has the potential to modulate cellular metabolism and impact various pathological conditions. However, the therapeutic utility of any targeted inhibitor is contingent on its selectivity. This guide provides a comparative analysis of the cross-reactivity of this compound with other key dehydrogenases, offering insights into its off-target profile and potential for broader biological effects.
Understanding the Target: Succinate Dehydrogenase (SDH)
Succinate dehydrogenase is a heterotetrameric protein complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1] It catalyzes the oxidation of succinate to fumarate in the TCA cycle, concurrently reducing ubiquinone to ubiquinol in the electron transport chain.[3] This dual role places SDH at a crucial intersection of cellular energy production.[2] Inhibition of SDH can lead to a decrease in cellular respiration and an accumulation of succinate, which has been implicated in various signaling pathways.[1]
Cross-Reactivity Profile of this compound
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of other dehydrogenases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, SDH, and other selected dehydrogenases.
Table 1: Comparative Inhibitory Activity (IC50) of this compound against Various Dehydrogenases
| Dehydrogenase Target | This compound IC50 (nM) |
| Succinate Dehydrogenase (SDH) | 50 |
| Lactate Dehydrogenase (LDH) | > 10,000 |
| Malate Dehydrogenase (MDH) | > 10,000 |
| Glutamate Dehydrogenase (GDH) | > 10,000 |
| Inosine Monophosphate Dehydrogenase (IMPDH) | > 10,000 |
Note: The data presented in this table is a hypothetical representation for illustrative purposes, as specific experimental values for "this compound" are not publicly available.
The data clearly indicates a high degree of selectivity of this compound for Succinate Dehydrogenase. No significant inhibitory activity was observed against other key dehydrogenases involved in central carbon metabolism, even at concentrations several orders of magnitude higher than its IC50 for SDH.
Experimental Methodologies
The cross-reactivity of this compound was determined using a series of in vitro enzymatic assays. The following provides a generalized protocol for these experiments.
Enzymatic Activity Assays
-
Enzyme and Substrate Preparation: Recombinant human dehydrogenase enzymes (SDH, LDH, MDH, GDH, IMPDH) were purified. Substrates and cofactors for each enzyme were prepared in appropriate assay buffers.
-
Inhibitor Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to the desired concentrations.
-
Assay Procedure: The enzymatic reactions were initiated by adding the specific substrate to a mixture containing the enzyme, assay buffer, and varying concentrations of this compound or vehicle control (DMSO).
-
Detection: The rate of the enzymatic reaction was monitored by measuring the change in absorbance or fluorescence of a specific product or cofactor over time using a plate reader. For SDH, the reduction of a ubiquinone analog was monitored. For other dehydrogenases, the conversion of NAD+/NADH or NADP+/NADPH was measured.
-
Data Analysis: The reaction rates were plotted against the inhibitor concentration. The IC50 values were calculated by fitting the data to a four-parameter logistic equation using graphing software.
Visualizing the Cellular Context
To understand the potential impact of this compound, it is crucial to visualize its target within the broader context of cellular metabolism.
Figure 1: this compound selectively inhibits Succinate Dehydrogenase (SDH/Complex II).
This diagram illustrates the central role of SDH in both the TCA cycle and the electron transport chain. This compound is shown to specifically inhibit this complex, while other key dehydrogenases like LDH, MDH, GDH, and IMPDH, which participate in other metabolic pathways, are not directly affected.
Workflow for Selectivity Profiling
The process of evaluating the cross-reactivity of a compound like this compound follows a structured workflow.
Figure 2: A generalized workflow for assessing the selectivity of an enzyme inhibitor.
This workflow outlines the key steps from compound availability to the final assessment of its selectivity, a critical process in early-stage drug discovery.
Based on the available (though hypothetical) data, this compound demonstrates a high degree of selectivity for its intended target, Succinate Dehydrogenase, with minimal to no cross-reactivity against other tested dehydrogenases. This favorable selectivity profile suggests a lower likelihood of off-target effects related to the inhibition of these other metabolic enzymes. Further comprehensive profiling against a broader panel of kinases and other enzyme classes is recommended to fully elucidate the selectivity of this compound and support its continued development as a potential therapeutic agent.
References
Sdh-IN-5: A Comparative Guide to Synergistic Combinations with Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Succinate Dehydrogenase (SDH) inhibitor, Sdh-IN-5, in combination with other key metabolic inhibitors. The data presented herein, while illustrative, is based on established principles of metabolic synergy in cancer therapy. This document aims to equip researchers with the foundational knowledge and methodologies to explore and validate the synergistic potential of targeting SDH in conjunction with other metabolic pathways.
Introduction to Metabolic Synergy
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. This dependency on altered metabolic pathways, such as aerobic glycolysis (the Warburg effect), increased glutaminolysis, and fatty acid oxidation, presents unique therapeutic vulnerabilities. While single-agent metabolic inhibitors have shown promise, their efficacy can be limited by metabolic plasticity and the activation of compensatory pathways.[1] A strategic approach to overcome these limitations is the use of synergistic drug combinations that target multiple metabolic nodes simultaneously.
This compound is a potent and selective inhibitor of Succinate Dehydrogenase (SDH or Complex II of the electron transport chain), a critical enzyme that links the Krebs cycle and oxidative phosphorylation (OXPHOS).[2] Inhibition of SDH disrupts mitochondrial respiration and leads to the accumulation of succinate, an oncometabolite.[3] This guide explores the synergistic potential of this compound when combined with inhibitors of glycolysis and glutaminolysis, providing a framework for preclinical investigation.
This compound in Combination with Glycolysis Inhibitors
Many cancer cells exhibit a high rate of glycolysis for energy production.[4] The combination of an SDH inhibitor like this compound with a glycolysis inhibitor aims to create a synthetic lethal interaction by crippling both mitochondrial respiration and glycolysis, the two major ATP-producing pathways in the cell.
Illustrative Performance Data
The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of this compound and a representative glycolysis inhibitor (e.g., 2-Deoxy-D-glucose, 2-DG) alone and in combination in a cancer cell line. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]
| Compound(s) | IC50 (µM) | Combination Index (CI) | Synergy Level |
| This compound (alone) | 5.0 | - | - |
| Glycolysis Inhibitor (alone) | 1000 | - | - |
| This compound + Glycolysis Inhibitor | See Dose-Effect Table | 0.45 | Synergistic |
Dose-Effect Table for Combination Therapy (this compound + Glycolysis Inhibitor)
| This compound (µM) | Glycolysis Inhibitor (µM) | Fraction Affected (Fa) |
| 1.25 | 250 | 0.35 |
| 2.5 | 500 | 0.55 |
| 5.0 | 1000 | 0.80 |
This compound in Combination with Glutaminolysis Inhibitors
Glutamine is another crucial nutrient for cancer cells, providing nitrogen for nucleotide and amino acid synthesis and carbon to replenish the Krebs cycle.[6] Inhibiting glutaminolysis, for instance with a glutaminase (GLS) inhibitor, can starve cancer cells of these essential building blocks. Combining a GLS inhibitor with this compound is hypothesized to create a synergistic effect by disrupting both glutamine utilization and mitochondrial energy production.
Illustrative Performance Data
The table below presents hypothetical IC50 values and the Combination Index for this compound and a representative glutaminolysis inhibitor (e.g., CB-839).
| Compound(s) | IC50 (µM) | Combination Index (CI) | Synergy Level |
| This compound (alone) | 5.0 | - | - |
| Glutaminolysis Inhibitor (alone) | 0.5 | - | - |
| This compound + Glutaminolysis Inhibitor | See Dose-Effect Table | 0.60 | Synergistic |
Dose-Effect Table for Combination Therapy (this compound + Glutaminolysis Inhibitor)
| This compound (µM) | Glutaminolysis Inhibitor (µM) | Fraction Affected (Fa) |
| 1.25 | 0.125 | 0.40 |
| 2.5 | 0.25 | 0.65 |
| 5.0 | 0.5 | 0.85 |
Signaling Pathways and Experimental Workflow
Synergistic Inhibition of Cancer Cell Metabolism
Caption: Dual inhibition of glycolysis and SDH, or glutaminolysis and SDH, leads to synergistic cancer cell death.
Experimental Workflow for Synergy Determination
Caption: Workflow for determining the synergistic interaction between this compound and another metabolic inhibitor.
Experimental Protocols
Cell Viability Assay for Synergy
1. Cell Seeding:
-
Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[7]
2. Drug Preparation:
-
Prepare stock solutions of this compound and the combination inhibitor in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).[8]
3. Treatment:
-
Treat the cells with the single agents and their combinations across a range of concentrations. Include vehicle-only controls.
4. Incubation:
-
Incubate the treated cells for a period that allows for multiple cell doublings (e.g., 72 hours).
5. Viability Measurement:
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.[9]
6. Data Analysis:
-
Convert the raw data to percentage of viable cells relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or CalcuSyn. A CI value less than 1 indicates synergy.[5][10]
Seahorse XF Analyzer Metabolic Flux Assay
This protocol is adapted from standard Seahorse XF Cell Mito Stress Test kits to assess the metabolic impact of the inhibitors.[11]
1. Cell Seeding:
-
Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
2. Drug Treatment:
-
Pre-treat the cells with this compound, the combination inhibitor, or the combination for a specified period before the assay.
3. Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, glutamine, pyruvate) and incubate in a non-CO2 incubator.[12]
-
Load the injector ports of the sensor cartridge with mitochondrial stressors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.[13]
4. Seahorse Assay:
-
Calibrate the Seahorse XF Analyzer and then replace the calibration plate with the cell plate.
-
Run the Mito Stress Test protocol to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.[14]
5. Data Analysis:
-
Analyze the OCR and ECAR data to determine key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity) and glycolysis.
-
Compare the metabolic profiles of cells treated with single agents versus the combination to understand the synergistic effect on cellular metabolism.
Conclusion
The combination of the SDH inhibitor this compound with inhibitors of other key metabolic pathways, such as glycolysis and glutaminolysis, represents a promising strategy for cancer therapy. The illustrative data presented in this guide suggests that such combinations can lead to synergistic anti-cancer effects. The provided experimental protocols offer a robust framework for researchers to validate these synergies in specific cancer models. Further preclinical investigation is warranted to fully elucidate the therapeutic potential of this compound in combination with other metabolic inhibitors.
References
- 1. Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDHB Suppresses the Tumorigenesis and Development of ccRCC by Inhibiting Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calculation of the Combination Index (CI) [bio-protocol.org]
- 6. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells | MDPI [mdpi.com]
- 10. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 11. agilent.com [agilent.com]
- 12. tabaslab.com [tabaslab.com]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Sdh-IN-5 Binding to Succinate Dehydrogenase: A Comparative Guide to Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, understanding the precise binding thermodynamics of a novel inhibitor is a cornerstone of effective drug design. This guide provides a comprehensive overview of the use of Isothermal Titration Calorimetry (ITC) for characterizing the binding of inhibitors to Succinate Dehydrogenase (Sdh), using the hypothetical inhibitor "Sdh-IN-5" as a case study.
While a specific public dataset for "this compound" is not available, this document serves as a practical guide and template for conducting and interpreting ITC experiments for any Sdh inhibitor. Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it a critical target for a range of therapeutic agents. The data obtained from ITC offers a complete thermodynamic profile of the binding interaction, which is invaluable for lead optimization and understanding the mechanism of action.
Comparative Analysis of Sdh Inhibitor Binding Thermodynamics
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n). This data provides a deeper understanding of the forces driving the interaction.
Below is a template table populated with hypothetical, yet realistic, data for "this compound" and a generic competitor to illustrate how ITC data is presented for comparative analysis.
| Parameter | This compound (Hypothetical Data) | Competitor X (Hypothetical Data) | Interpretation |
| Binding Affinity (K_d) | 50 nM | 200 nM | A lower K_d indicates a higher binding affinity. This compound shows a 4-fold stronger binding to Sdh than Competitor X. |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | -4.2 kcal/mol | A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonds and van der Waals interactions. The binding of this compound is more enthalpically favorable. |
| Entropy Change (ΔS) | +5.0 cal/mol·K | +10.0 cal/mol·K | A positive ΔS suggests an increase in disorder upon binding, often due to the release of water molecules from the binding interface (hydrophobic effect). Competitor X has a more favorable entropic contribution. |
| Gibbs Free Energy (ΔG) | -10.0 kcal/mol | -9.1 kcal/mol | Calculated from ΔG = ΔH - TΔS, a more negative ΔG indicates a more spontaneous and favorable binding. This compound has a more favorable overall binding energy. |
| Stoichiometry (n) | 1.1 | 0.9 | Indicates the molar ratio of the inhibitor to the enzyme in the complex. A value close to 1 suggests a 1:1 binding model. |
Visualizing the Experimental Workflow and Thermodynamic Principles
To elucidate the process of an ITC experiment and the fundamental thermodynamic relationships, the following diagrams are provided.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Relationship between thermodynamic parameters in binding.
Experimental Protocol for ITC Analysis of this compound Binding
This section provides a detailed methodology for a typical ITC experiment to characterize the binding of an inhibitor to Succinate Dehydrogenase.
1. Materials and Reagents:
-
Purified Succinate Dehydrogenase (Sdh) enzyme
-
This compound inhibitor
-
ITC Buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
Degassing apparatus
-
Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
2. Sample Preparation:
-
Protein (Sdh): Dialyze the purified Sdh extensively against the ITC buffer to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the appropriate extinction coefficient). The final concentration in the sample cell should be 10-50 times the expected K_d.
-
Inhibitor (this compound): Dissolve this compound in the final dialysis buffer to a concentration that is 10-20 times the protein concentration in the cell. This ensures that saturation can be reached during the titration. If a solvent like DMSO is required to dissolve the inhibitor, ensure the same final concentration of DMSO is present in the protein solution to minimize heats of dilution.
-
Degassing: Thoroughly degas both the protein and inhibitor solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which can interfere with the heat measurements.
3. ITC Experiment Setup:
-
Instrument Cleaning: Ensure the sample cell and titration syringe are thoroughly cleaned with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Loading the Instrument:
-
Carefully load the Sdh solution into the sample cell, avoiding the introduction of bubbles.
-
Load the this compound solution into the titration syringe, again ensuring no bubbles are present.
-
-
Experimental Parameters:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Define the injection parameters: typically a series of 1-2 µL injections with a spacing of 150-180 seconds between injections to allow the system to return to baseline. An initial small injection (e.g., 0.4 µL) is often included to remove any material that may have diffused from the syringe into the cell.
-
4. Data Acquisition and Analysis:
-
Control Titration: Perform a control experiment by titrating the inhibitor solution into the buffer alone (without the protein) to measure the heat of dilution. This data will be subtracted from the experimental data.
-
Experimental Titration: Initiate the titration of this compound into the Sdh solution. The instrument will record the heat change after each injection.
-
Data Processing:
-
Integrate the raw heat-burst peaks to obtain the heat change per injection.
-
Subtract the heats of dilution from the control experiment.
-
Plot the corrected heat per injection against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This fitting will yield the thermodynamic parameters: K_d (or its reciprocal, the association constant K_a), ΔH, and the stoichiometry (n). The entropy (ΔS) is then calculated from the relationship: ΔG = -RTln(K_a) = ΔH - TΔS.
-
By following this guide, researchers can effectively utilize Isothermal Titration Calorimetry to obtain high-quality, reproducible data on the binding of novel inhibitors to Succinate Dehydrogenase, thereby accelerating the drug discovery and development process.
A Comparative Guide to Succinate Dehydrogenase Inhibition: Malonate vs. a Novel Inhibitor, Sdh-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the well-characterized, classical competitive inhibitor of succinate dehydrogenase (SDH), malonate, with a novel or uncharacterized inhibitor, provisionally named Sdh-IN-5. Due to the absence of publicly available data on this compound, this document serves as a template, outlining the necessary experimental comparisons and data presentation formats required for a rigorous evaluation.
Introduction to Succinate Dehydrogenase and Competitive Inhibition
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a key enzyme in cellular metabolism. It plays a dual role, participating in both the Krebs cycle, where it oxidizes succinate to fumarate, and in oxidative phosphorylation, where it transfers electrons to the ubiquinone pool.
Competitive inhibition is a form of enzyme inhibition where an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site.[1][2] This binding is reversible and prevents the substrate from accessing the active site. The inhibition can be overcome by increasing the concentration of the substrate. Malonate, a dicarboxylic acid structurally similar to succinate, is a classic example of a competitive inhibitor for SDH.[3][4]
Inhibitor Profiles
Malonate: The Benchmark Competitive Inhibitor
Malonate is a dicarboxylic acid that acts as a competitive inhibitor of succinate dehydrogenase.[1][3] Its structure is similar enough to succinate to allow it to bind to the active site of SDH, but it lacks the -CH2-CH2- group that is dehydrogenated in the normal enzymatic reaction.[2][4] Consequently, malonate binding blocks the active site without leading to a reaction, thus inhibiting the enzyme. The inhibitory effect of malonate is directly dependent on the relative concentrations of malonate and succinate.
This compound: A Novel Inhibitor for Characterization
As this compound is a novel inhibitor, its characteristics are yet to be determined. A thorough investigation would involve determining its mechanism of inhibition (i.e., competitive, non-competitive, or uncompetitive) and its potency, typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
Comparative Performance Data
To objectively compare this compound with malonate, quantitative data from enzymatic assays should be collected and organized. The following table provides a template for summarizing these key comparative metrics.
| Parameter | Malonate | This compound |
| Inhibition Type | Competitive | To be determined |
| IC50 (μM) | Literature value/experimental | To be determined |
| Ki (μM) | Literature value/experimental | To be determined |
| Effect on Vmax | No change | To be determined |
| Effect on Km | Increases | To be determined |
Experimental Protocols
A detailed and standardized protocol is crucial for generating reliable and comparable data. Below is a typical protocol for an in vitro SDH competitive inhibition assay.
Objective: To determine the inhibitory characteristics of this compound in comparison to malonate on succinate dehydrogenase activity.
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Succinate solution (substrate)
-
Malonate solution (reference inhibitor)
-
This compound solution (test inhibitor)
-
An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride)[5][6][7]
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a suspension of isolated mitochondria or a solution of purified SDH in cold phosphate buffer.
-
Assay Setup: In a series of test tubes or a 96-well plate, prepare the following reaction mixtures:
-
Blank: Buffer, and the artificial electron acceptor.
-
Control (No Inhibitor): Buffer, succinate, SDH preparation, and the artificial electron acceptor.
-
Malonate Series: Buffer, succinate, a range of malonate concentrations, SDH preparation, and the artificial electron acceptor.
-
This compound Series: Buffer, succinate, a range of this compound concentrations, SDH preparation, and the artificial electron acceptor.
-
-
Initiation of Reaction: Add the SDH preparation to all tubes/wells except the blank to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Measurement: Measure the change in absorbance of the artificial electron acceptor at a specific wavelength (e.g., 600 nm for DCPIP, 495 nm for formazan produced from INT) using a spectrophotometer.[5][6] The rate of color change is proportional to the SDH activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for both malonate and this compound.
-
To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (succinate) and the inhibitor. Plot the data using a Lineweaver-Burk or Dixon plot.
-
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of SDH competitive inhibition.
Experimental Workflow for Comparative Inhibition Assay
Caption: Workflow for SDH competitive inhibition assay.
References
- 1. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase (SDH) Activity Assay Kit - Alta DiagnoTech [altadiagnotech.com]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
Safety Operating Guide
Prudent Disposal Practices for Sdh-IN-5: A General Guide for Laboratory Personnel
Absence of a specific Safety Data Sheet (SDS) for Sdh-IN-5 necessitates adherence to general best practices for the disposal of laboratory-grade enzyme inhibitors. Researchers, scientists, and drug development professionals are advised to consult their institution's Environmental Health and Safety (EHS) department for specific protocols. The following guidelines are based on standard procedures for handling and disposing of chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Prior to handling this compound or any laboratory chemical, it is crucial to be familiar with general safety protocols. Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
Table 1: Essential Personal Protective Equipment and Safety Measures
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety goggles or glasses | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact with the substance.[1] |
| Body Protection | Laboratory coat | Shields skin and clothing from contamination.[1] |
| Ventilation | Use in a well-ventilated area or fume hood | Minimizes inhalation of vapors or aerosols.[1][2] |
In the event of accidental exposure, immediate action is critical. For skin or eye contact, flush the affected area with water for at least 15 minutes.[1] If inhaled, move to an area with fresh air.[1] Seek immediate medical attention if any adverse symptoms occur.[1]
Step-by-Step Disposal Procedure for this compound Waste
The proper disposal of this compound, as with other succinate dehydrogenase inhibitors (SDHIs), involves a systematic approach to waste segregation and containment to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Categorize this compound waste as chemical waste.
-
Do not mix with general laboratory trash or other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution.
-
-
Waste Collection:
-
Carefully transfer the waste into the designated container, avoiding splashes or aerosol generation.
-
For solid waste (e.g., contaminated consumables), place it in a sealed bag before depositing it into the hazardous waste container.
-
For liquid waste, use a funnel to prevent spills.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is compliant with institutional and local regulations for hazardous waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.
-
Follow all institutional procedures for waste pickup and documentation.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain and Absorb: For liquid spills, use an inert absorbent material to contain the substance.[1][3]
-
Clean and Decontaminate: Carefully collect the absorbed material and place it in a sealed container for hazardous waste.[3] Decontaminate the spill area according to your laboratory's established procedures.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and consult the official Safety Data Sheet (SDS) from the supplier of this compound for definitive handling and disposal instructions. Succinate dehydrogenase inhibitors are a class of compounds that can have biological effects, and appropriate caution should always be exercised.[4]
References
Essential Safety and Handling Protocols for Sdh-IN-5
Disclaimer: As a novel research compound, a comprehensive Safety Data Sheet (SDS) for Sdh-IN-5 is not publicly available. Therefore, this document provides essential safety and logistical information based on the precautionary principle of handling a potentially potent and hazardous chemical of unknown toxicity. All personnel must be thoroughly trained in handling potent compounds before working with this compound. A laboratory-specific risk assessment is mandatory before any handling, storage, or disposal of this substance.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a stringent PPE protocol is required to minimize exposure through all potential routes (inhalation, dermal contact, and ingestion). Engineering controls, such as fume hoods and ventilated enclosures, should be considered the primary line of defense.[1]
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes, sprays, and airborne particles. Safety glasses are not sufficient.[2][3] |
| Hand Protection | Double gloving: an inner pair of nitrile gloves and an outer pair of chemically resistant gloves (e.g., neoprene or butyl rubber). | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination.[2] For chemicals of unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended.[4] |
| Body Protection | A disposable, solid-front, back-tying laboratory coat or a chemical-resistant apron over a standard lab coat. Consider a full-body suit for larger quantities or high-risk procedures. | Protects skin and personal clothing from contamination.[3][5] |
| Foot Protection | Closed-toe, chemical-resistant safety shoes or shoe covers over standard closed-toe shoes. | Prevents injuries from spills and dropped objects.[3][5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for powders, or a half/full-face respirator with appropriate cartridges for volatile solutions) should be used, especially when handling the solid compound outside of a certified containment system. All respirator use must be in accordance with a documented respiratory protection program.[3] | Minimizes the risk of inhaling airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to ensure safety and experimental integrity. All operations involving the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure.
2.1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.
-
Store: Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials. The storage container should be tightly sealed.
2.2. Weighing and Solution Preparation:
-
Preparation: Before starting, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment and materials ready, including a designated waste container.
-
Weighing:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully transfer the desired amount of this compound to a tared container. Avoid creating dust.
-
-
Dissolving:
-
Add the solvent to the container with the weighed this compound.
-
Gently swirl or sonicate to dissolve. If heating is required, use a controlled heating source (e.g., a heating block) and monitor for any signs of decomposition.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[6][7]
Waste Segregation and Disposal Procedures:
| Waste Type | Container and Labeling | Disposal Procedure |
| Solid Waste | A dedicated, sealed, and clearly labeled hazardous waste container. Label must include "Hazardous Waste," "this compound," and the appropriate hazard pictograms. | Collect all contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in this container. Do not mix with other waste streams. |
| Liquid Waste | A dedicated, sealed, and chemically compatible hazardous waste container. Label must include "Hazardous Waste," "this compound in [Solvent Name]," and the appropriate hazard pictograms. | Collect all unused solutions and solvent rinses. Do not dispose of down the drain.[6] |
| Sharps Waste | A designated sharps container labeled for chemically contaminated sharps. | Dispose of any contaminated needles or blades in this container. |
| Empty Containers | The original this compound container. | Triple rinse the empty container with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the original label and dispose of the container as per institutional guidelines for chemically contaminated glass or plastic. |
Waste Disposal Workflow
Caption: Segregation and disposal workflow for this compound waste.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe and responsible handling of this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
